Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAATKCEXCYIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668222 | |
| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933785-18-3 | |
| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate structure and IUPAC name
An In-depth Technical Guide to Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a halogenated aromatic ester that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive bromine atom, a lipophilic and metabolically stable trifluoromethoxy group, and an ethyl ester handle—offers synthetic chemists a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups makes this compound an invaluable intermediate for creating complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical agents and functional materials.
Chemical Structure and Nomenclature
The precise arrangement of substituents on the benzene ring is critical to the chemical reactivity and utility of this compound. Understanding its formal nomenclature and structure is the first step in harnessing its synthetic potential.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .
Common synonyms and identifiers include:
-
4-Bromo-2-(trifluoromethoxy)benzoic acid ethyl ester
-
Benzoic acid, 4-bromo-2-(trifluoromethoxy)-, ethyl ester
Molecular Structure
The core of the molecule is an ethyl benzoate system. The aromatic ring is substituted at the C4 position with a bromine atom and at the C2 position with a trifluoromethoxy (-OCF₃) group.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 1186195-27-6 | [1][2] |
| Molecular Formula | C₁₀H₈BrF₃O₃ | [1][2] |
| Molecular Weight | 313.07 g/mol | [1][2] |
| Physical Form | Pale-yellow to yellow-brown liquid | [2] |
| Purity | ≥95% | [2] |
| InChI Key | QDAATKCEXCYIPG-UHFFFAOYSA-N | [2] |
| Storage Conditions | 2-8 °C, inert atmosphere | [2] |
The Role of Key Functional Groups in Synthesis
The synthetic utility of this compound stems directly from the properties of its substituents.
-
Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of larger alkyl or halogen groups and is highly valued in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The -OCF₃ group is generally stable and does not participate in reactions, making it an ideal spectator group that modulates molecular properties.
-
Bromo Group (-Br): The bromine atom at the C4 position is the primary reactive site for synthetic elaboration. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This reactivity allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the molecular scaffold and the exploration of structure-activity relationships (SAR).
-
Ethyl Ester Group (-COOEt): The ester functionality serves as a versatile handle. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This allows for another dimension of structural modification late in a synthetic sequence.
Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 4-bromo-2-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (10-20 volumes), which serves as both the reactant and the solvent. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.05 eq).[6]
-
Heating and Monitoring: Heat the mixture to reflux (approximately 78°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building them. Its value lies in its capacity to generate diverse libraries of compounds for screening.
-
Lead Optimization: In medicinal chemistry, the ability to rapidly modify a lead compound is essential. The bromo-substituent allows chemists to systematically introduce a wide variety of fragments via cross-coupling to probe the binding pocket of a target protein, thereby optimizing potency and selectivity.[5]
-
Synthesis of Heterocycles: The ester and bromo functionalities can be used in tandem to construct complex heterocyclic systems, which are privileged scaffolds in many approved drugs.
-
Materials Science: Fluorinated organic compounds are of great interest in materials science for creating polymers, liquid crystals, and organic electronic materials with enhanced thermal stability and unique electronic properties.[4] The trifluoromethoxy group imparts these desirable characteristics.
Safety and Handling
According to available safety data, this compound is classified as harmful and an irritant.[2]
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
Conclusion
This compound is a high-value, strategically functionalized building block for advanced chemical synthesis. The combination of a stable, property-modulating trifluoromethoxy group with a synthetically versatile bromine atom makes it an indispensable tool for researchers in drug discovery and materials science. Its straightforward synthesis and well-defined reactivity provide a reliable pathway for the creation of novel and complex molecular architectures.
References
- 1. 1186195-27-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1186195-27-6 [sigmaaldrich.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 6192-52-5 | Sigma-Aldrich [sigmaaldrich.com]
1H NMR and 13C NMR spectral data for Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Introduction
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: an ethyl ester, a bromine atom, and a trifluoromethoxy group. Such molecules are of significant interest to researchers in medicinal chemistry and materials science as versatile synthetic building blocks. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the experimental methodology, the assignment of signals, and the underlying chemical principles that govern the observed spectral features, providing a comprehensive resource for researchers working with this or structurally related molecules.
Molecular Structure and Numbering Scheme
To facilitate a clear and systematic analysis of the NMR spectra, the following IUPAC-compliant numbering scheme is used for the atoms in this compound.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon a well-defined experimental protocol. The procedures outlined below represent a standard methodology for the analysis of small organic molecules.
Sample Preparation
-
Mass Measurement : Accurately weigh approximately 10-20 mg of this compound.
-
Solvation : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-characterized residual solvent signals.[1][2]
-
Internal Standard : Add tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[3][4] Modern spectrometers can also lock onto the deuterium signal of the solvent, but TMS provides an absolute reference point.[1]
-
Transfer : Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Spectra are typically acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR Spectroscopy :
-
Experiment : Standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Spectral Width : ~16 ppm.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 8-16, co-added to improve the signal-to-noise ratio.[5]
-
-
¹³C NMR Spectroscopy :
-
Experiment : Proton-decoupled single-pulse experiment (e.g., Bruker's 'zgpg30') to yield a spectrum with singlets for each unique carbon, simplifying interpretation.[4]
-
Spectral Width : ~240 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128-1024, as the ¹³C isotope has a low natural abundance (~1.1%).[4]
-
Data Processing
-
Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.[5]
-
Phasing : The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : A polynomial function is applied to correct for any baseline distortions.
-
Referencing : The spectrum is calibrated by setting the TMS peak to 0.00 ppm. The residual CHCl₃ peak in the ¹H spectrum (δ ≈ 7.26 ppm) and the CDCl₃ triplet in the ¹³C spectrum (δ ≈ 77.2 ppm) can serve as secondary references.[1][2]
-
Integration : The relative areas under the ¹H NMR peaks are calculated to determine the proton ratios.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum is characterized by two main regions: the aliphatic signals of the ethyl group and the aromatic signals of the substituted benzene ring.
Table 1: Summary of ¹H NMR Data for this compound (Predicted data in CDCl₃ at 400 MHz)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H9 (-CH₃) | ~ 1.40 | Triplet (t) | 3H | ~ 7.1 |
| H8 (-CH₂) | ~ 4.42 | Quartet (q) | 2H | ~ 7.1 |
| H5 | ~ 7.45 | Doublet of doublets (dd) | 1H | J(ortho) ≈ 8.5, J(meta) ≈ 2.0 |
| H3 | ~ 7.50 | Doublet (d) | 1H | J(meta) ≈ 2.0 |
| H6 | ~ 7.85 | Doublet (d) | 1H | J(ortho) ≈ 8.5 |
Interpretation of ¹H Signals
-
Ethyl Group (H8, H9) : The spectrum displays the classic signature of an ethyl group.
-
The H9 methyl protons appear as a triplet around 1.40 ppm . The signal is split into a triplet by the two adjacent H8 methylene protons (n+1 = 2+1 = 3).[3]
-
The H8 methylene protons are shifted significantly downfield to approximately 4.42 ppm . This strong deshielding is caused by the adjacent electron-withdrawing oxygen atom of the ester functionality.[6] The signal is a quartet due to coupling with the three neighboring H9 methyl protons (n+1 = 3+1 = 4). The coupling constant for both signals is identical (~7.1 Hz), confirming they are coupled to each other.
-
-
Aromatic Region (H3, H5, H6) : The three protons on the benzene ring are chemically distinct due to the substitution pattern, giving rise to three separate signals. Their chemical shifts are influenced by the electronic effects of the substituents. The ester and trifluoromethoxy groups are strongly electron-withdrawing, while the bromine atom is moderately electron-withdrawing.[7][8]
-
H6 : This proton is ortho to the strongly electron-withdrawing carbonyl group of the ester, resulting in the most downfield shift to around 7.85 ppm . It appears as a doublet, split by its ortho-coupled neighbor H5 (J ≈ 8.5 Hz).
-
H3 : This proton is ortho to the trifluoromethoxy group and meta to the ester. It appears as a doublet around 7.50 ppm . The splitting is due to a small meta-coupling with H5 (J ≈ 2.0 Hz).
-
H5 : This proton is ortho to the bromine atom. It is shifted to approximately 7.45 ppm . Its signal is a doublet of doublets, arising from a large ortho-coupling to H6 (J ≈ 8.5 Hz) and a smaller meta-coupling to H3 (J ≈ 2.0 Hz).
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Summary of ¹³C NMR Data for this compound (Predicted data in CDCl₃ at 101 MHz)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Notes |
| C9 (-CH₃) | ~ 14.1 | Singlet | |
| C8 (-CH₂) | ~ 62.5 | Singlet | |
| C4 (C-Br) | ~ 120.5 | Singlet | Heavy atom effect.[9] |
| -OCF₃ | ~ 121.0 | Quartet (q) | ¹J(C-F) ≈ 259 Hz |
| C5 | ~ 125.8 | Singlet | |
| C1 | ~ 127.5 | Singlet | |
| C3 | ~ 128.9 | Singlet | |
| C6 | ~ 134.0 | Singlet | |
| C2 (C-OCF₃) | ~ 148.0 | Singlet | Deshielded by oxygen. |
| C7 (C=O) | ~ 164.5 | Singlet | Carbonyl carbon.[10] |
Interpretation of ¹³C Signals
-
Ethyl Group (C8, C9) : The methyl carbon C9 appears at the upfield end of the spectrum (~14.1 ppm ), typical for an sp³ hybridized carbon in an alkyl chain. The methylene carbon C8 is deshielded by the adjacent oxygen atom, shifting its resonance to ~62.5 ppm .
-
Carbonyl Carbon (C7) : The ester carbonyl carbon C7 gives a characteristic signal in the far downfield region at ~164.5 ppm , consistent with this functional group.[10]
-
Aromatic Carbons (C1-C6) :
-
C2 and C4 (Substituent-bearing carbons) : The carbon directly attached to the electronegative oxygen of the trifluoromethoxy group, C2 , is significantly deshielded and appears around 148.0 ppm . The carbon bearing the bromine atom, C4 , is found at ~120.5 ppm .
-
C6 : This carbon, ortho to the ester group, is found downfield at ~134.0 ppm .
-
C1, C3, C5 : The remaining aromatic carbons appear between 125-129 ppm . Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.
-
-
Trifluoromethoxy Carbon (-OCF₃) : A key diagnostic signal is the carbon of the -OCF₃ group. It appears around 121.0 ppm and is split into a distinct quartet due to strong one-bond coupling (¹J C-F) with the three fluorine atoms.[11][12] The coupling constant is typically very large, on the order of 259 Hz. This quartet is an unmistakable indicator of the -CF₃ moiety.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that confirms its identity. The ¹H spectrum clearly resolves the signals for the ethyl group and the three distinct aromatic protons, with chemical shifts and coupling patterns dictated by the electronic influence of the ester, bromo, and trifluoromethoxy substituents. The ¹³C spectrum corroborates this structure, showing the expected number of carbon signals and, most diagnostically, the characteristic downfield quartet of the trifluoromethoxy carbon. This comprehensive spectral analysis serves as a robust benchmark for the identification and quality control of this important chemical intermediate.
References
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Introduction: The Rise of a "Super-Halogen" in Drug Design
An In-Depth Technical Guide to the Trifluoromethoxy Group in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group has garnered considerable attention for its unique and powerful modulation of molecular properties.[3] While less prevalent than its well-studied cousin, the trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct and often superior combination of electronic, lipophilic, and metabolic characteristics.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the trifluoromethoxy group. We will delve into its fundamental physicochemical properties, explore the synthetic methodologies for its incorporation, and examine its strategic application in successful drug discovery programs. As a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group presents a compelling option for chemists seeking to fine-tune molecular properties to overcome common developmental hurdles such as poor metabolic stability and unfavorable membrane permeability.[6]
PART 1: Decoding the Physicochemical Profile of the Trifluoromethoxy Group
The utility of the -OCF3 group stems from a unique confluence of properties that distinguish it from other common substituents. Understanding these characteristics is paramount to leveraging its full potential in drug design.
Electronic Effects: A Powerful Electron-Withdrawing Nature
The trifluoromethoxy group is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms.[1] This potent inductive effect significantly modulates the electron distribution within a molecule, which can profoundly impact its reactivity and interactions with biological targets.[1] Unlike the methoxy group (-OCH3), which is a resonance donor, the -OCF3 group's ability to donate electrons via resonance is diminished. This results in a substituent that is a strong sigma-acceptor and a weak pi-donor, influencing the pKa of nearby acidic or basic centers and altering the molecule's hydrogen bonding capabilities.[5][7] Specifically, the oxygen atom's capacity to act as a hydrogen bond acceptor is reduced, which can diminish interactions with metabolic enzymes.[5]
Lipophilicity: A Tool for Fine-Tuning Permeability
A critical parameter in drug design, lipophilicity governs a molecule's ability to traverse biological membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[4][5] Its incorporation almost invariably boosts a compound's lipophilicity, often to a greater extent than the trifluoromethyl group.[1]
The table below provides a comparison of the Hansch hydrophobicity parameter (π) for the -OCF3 group and other relevant substituents. A higher π value indicates greater lipophilicity.
| Substituent | Hansch Hydrophobicity Parameter (π) |
| -OCF3 | +1.04 [5][8] |
| -CF3 | +0.88[4] |
| -Br | +0.86[6] |
| -Cl | +0.71[6] |
| -F | +0.14[6] |
| -H | 0.00[6] |
| -OCH3 | -0.02 |
This high lipophilicity makes the -OCF3 group a powerful tool for enhancing membrane permeability and bioavailability.[4][8]
Metabolic Stability: A Shield Against Degradation
One of the primary reasons for incorporating fluorinated groups into drug candidates is to enhance metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[1] By strategically placing an -OCF3 group, medicinal chemists can shield susceptible positions on a molecule from metabolic attack, particularly oxidative metabolism by cytochrome P450 enzymes.[1][9] This increased resistance to degradation can prolong a drug's half-life, potentially leading to reduced dosage frequency and an improved therapeutic window.[1][9] The trifluoromethoxy group offers significant metabolic advantages over a simple methoxy group, which is prone to O-dealkylation.[5]
pKa Modulation
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the acidity or basicity of proximal functional groups.[10] For instance, attaching an -OCF3 group to an aromatic ring can lower the pKa of a nearby carboxylic acid or phenol, making it more acidic. Conversely, it will decrease the basicity of an adjacent aniline or other basic nitrogen-containing group. This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties.[11]
PART 2: Synthetic Strategies for Installing the Trifluoromethoxy Group
Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules can be challenging.[4][8] This is primarily due to the high instability of the trifluoromethoxide anion (CF3O-), which makes direct nucleophilic approaches difficult.[4][8] However, a number of effective synthetic methodologies have been developed.
The following diagram illustrates a general decision-making workflow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a trifluoromethoxylation method.
Classical Methods
Historically, the synthesis of aryl trifluoromethyl ethers involved harsh reaction conditions.
-
Chlorine-Fluorine Exchange: This multi-step process begins with the conversion of a phenol to its corresponding trichloromethyl ether, which is then fluorinated using reagents like antimony trifluoride (Swarts reaction) or molybdenum hexafluoride.[6][12]
-
Via Aryl Chlorothionoformates: Developed by Yarovenko and Vasil'eva, this approach converts aryl chlorothionoformates into aryl trifluoromethyl ethers through chlorination followed by fluorination.[6] However, the high toxicity of the intermediates has limited its industrial application.[6]
Modern Electrophilic and Radical Strategies
More recently, the development of electrophilic and radical-based methods has significantly expanded the toolkit for trifluoromethoxylation, offering milder conditions and broader functional group tolerance.
-
Electrophilic Reagents: Hypervalent iodine(III) reagents, such as those developed by Togni and Umemoto, have enabled the direct conversion of phenols and other nucleophilic aromatic substrates into trifluoromethoxy-containing molecules.[5] These reagents act as sources of an electrophilic "OCF3+" equivalent.
Experimental Protocol: Electrophilic Trifluoromethoxylation of a Phenol
The following is a representative protocol for the direct O-trifluoromethylation of a phenol using a Togni-type reagent.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Add the electrophilic trifluoromethoxylation reagent (e.g., 1-(trifluoromethoxy)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) (1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.
PART 3: Case Studies of the Trifluoromethoxy Group in Approved Drugs
The strategic value of the trifluoromethoxy group is evidenced by its inclusion in several FDA-approved pharmaceuticals across a diverse range of therapeutic areas.[5][13]
-
Riluzole (Amyotrophic Lateral Sclerosis): Riluzole contains a 4-trifluoromethoxy-anilino moiety. The lipophilic and electron-withdrawing -OCF3 group is crucial for its ability to cross the blood-brain barrier and exert its neuroprotective effects.
-
Delamanid and Pretomanid (Tuberculosis): These nitroimidazole-class antibiotics feature the -OCF3 group.[5][14] Its presence enhances the metabolic stability and lipophilicity of the molecules, contributing to their efficacy against Mycobacterium tuberculosis.[5]
-
Sonidegib (Cancer): A Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma, Sonidegib incorporates an -OCF3 group on a phenyl ring. This substituent likely contributes to an optimized ADME profile, including metabolic stability and appropriate lipophilicity for target engagement.[5]
-
Celikalim (Antihypertensive): This compound, developed for managing blood pressure, also contains the trifluoromethoxy functional group.[5]
The successful application of the -OCF3 group in these drugs underscores its role in fine-tuning molecular properties to achieve a desirable balance of potency, selectivity, and pharmacokinetics.[5]
PART 4: Challenges and Future Perspectives
Despite its advantages, the trifluoromethoxy group remains less common in pharmaceuticals than the trifluoromethyl group.[5] This is partly due to the synthetic challenges and the higher cost of reagents associated with its introduction.[8] The development of more cost-effective, scalable, and versatile trifluoromethoxylation methods is an active area of research that will be crucial for its wider adoption.[8]
Future research will likely focus on:
-
Developing novel catalytic methods for trifluoromethoxylation.
-
Expanding the substrate scope to include more complex and diverse molecular scaffolds.
-
Further elucidating the subtle conformational and electronic effects of the -OCF3 group to enable more precise, rational drug design.
Conclusion
The trifluoromethoxy group is a powerful and unique substituent in the medicinal chemist's arsenal.[4][15] Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic properties provides a compelling strategy for optimizing drug candidates.[1][5] While synthetic hurdles have historically limited its use, the advent of modern synthetic methods is making this valuable functional group more accessible. As our understanding of its properties deepens and synthetic methodologies improve, the trifluoromethoxy group is poised to play an increasingly important role in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemrevlett.com [chemrevlett.com]
- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity and Solubility Profile of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Abstract
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester with structural motifs of interest in medicinal chemistry and materials science. Its physicochemical properties, particularly lipophilicity and aqueous solubility, are critical determinants of its behavior in biological and chemical systems. This guide provides a comprehensive analysis of these properties, blending theoretical predictions with detailed, field-proven experimental protocols. We delve into the structural rationale for its expected high lipophilicity and low solubility, outline robust methodologies for their empirical determination, and discuss the profound implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a practical and scientifically grounded understanding of this compound.
Introduction: The Significance of Physicochemical Properties
In modern drug discovery, the adage "a drug must first reach its target" underscores the primacy of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. At the core of ADME are two fundamental physicochemical parameters: lipophilicity and solubility. Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to cross biological membranes. Solubility, its capacity to dissolve in a given solvent, is a prerequisite for absorption from the gastrointestinal tract and for formulation into a viable dosage form.
This compound (CAS: 1186195-27-6) presents a fascinating case study.[1] Its structure incorporates several key features that significantly influence these properties:
-
Aromatic Ring: Forms the core scaffold.
-
Ethyl Ester Group: A potential site for hydrolysis and a contributor to lipophilicity.
-
Bromo Substituent: A halogen atom that significantly increases lipophilicity.
-
Trifluoromethoxy (-OCF₃) Group: A "super-halogen" or "pseudo-halogen" that is strongly electron-withdrawing and highly lipophilic, often more so than a simple methoxy group.[2]
Understanding the interplay of these groups is essential for predicting the compound's behavior and designing effective development strategies. This guide will first establish a theoretical baseline for its properties through in-silico analysis and then provide actionable, step-by-step protocols for their experimental validation.
In-Silico Analysis and Predicted Properties
Predicting Lipophilicity (LogP)
Lipophilicity is quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP. A higher LogP indicates greater lipophilicity. We can estimate the LogP of the target compound by examining the calculated values (XLogP3) of similar molecules available in the PubChem database.
| Compound Name | Structure | Molecular Formula | XLogP3 Value | Reference |
| Ethyl 4-bromobenzoate | Br-Ph-COOEt | C₉H₉BrO₂ | 3.5 | [4] |
| Ethyl 4-(trifluoromethyl)benzoate | CF₃-Ph-COOEt | C₁₀H₉F₃O₂ | 3.5 | [5] |
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | Br-Ph(CF₃)-COOMe | C₉H₆BrF₃O₂ | 3.4 | [6] |
| This compound | Br-Ph(OCF₃)-COOEt | C₁₀H₈BrF₃O₃ | ~4.0 - 4.5 (Estimated) | N/A |
Causality and Rationale:
-
The replacement of a hydrogen atom with a bromine atom typically increases the LogP by approximately +1.0.
-
The trifluoromethoxy group (-OCF₃) is known to be one of the most lipophilic substituents used in medicinal chemistry. Its contribution to LogP (π value) is significantly positive.
-
Given that analogs with either a bromo or a trifluoromethyl group already have XLogP3 values around 3.5, the presence of both a bromo and the highly lipophilic trifluoromethoxy group on our target molecule strongly suggests a LogP value in the range of 4.0 to 4.5.
This predicted high LogP places the compound in a region where poor aqueous solubility and potential for non-specific binding are significant concerns that must be experimentally addressed.
Predicting Aqueous Solubility (LogS)
Aqueous solubility is often inversely correlated with lipophilicity. While a precise LogS value is difficult to predict without experimental data, we can make a qualitative assessment. The parent compound, Ethyl 4-bromobenzoate, is described as "insoluble in water" or "slightly soluble".[7][8] Our target molecule, with the addition of the lipophilic -OCF₃ group, is expected to have even lower aqueous solubility. This presents a significant challenge for oral absorption and formulation, necessitating careful experimental characterization.
Experimental Determination of Lipophilicity (LogP)
The gold standard for LogP determination is the Shake-Flask method , as recommended by the OECD Guideline 107. This protocol is a self-validating system when proper controls are implemented.
Workflow for Shake-Flask LogP Determination
Caption: Shake-Flask method for LogP determination.
Detailed Step-by-Step Protocol
Expertise & Causality: This protocol includes critical steps, such as pre-saturation of solvents and mass balance checks, which are essential for thermodynamic accuracy and trustworthiness of the final LogP value.
-
Solvent Preparation (Self-Validation):
-
Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
-
In a large separatory funnel, mix n-octanol and the buffer in a 1:1 ratio. Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C). This pre-saturation is critical to prevent volume changes during the actual experiment, which would invalidate the results.
-
Allow the phases to separate completely. The upper layer is buffer-saturated n-octanol, and the lower layer is n-octanol-saturated buffer. Use these for the experiment.
-
-
Stock Solution and Partitioning:
-
Prepare a stock solution of this compound in the buffer-saturated n-octanol at a concentration that is detectable by your analytical method (e.g., 1 mg/mL).
-
In triplicate, add a precise volume of the stock solution to a vessel (e.g., glass vial) containing a known volume of the n-octanol-saturated buffer. The volume ratio should be chosen based on the expected LogP (for a high LogP, a higher ratio of aqueous phase may be needed).
-
Include a control with no compound to serve as a blank.
-
-
Equilibration:
-
Seal the vials and shake them on a mechanical shaker at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration in each phase no longer changes over time.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases and break any emulsions. This step is vital for accurate sampling.
-
-
Quantification:
-
Carefully sample a known aliquot from both the n-octanol and the buffer phases.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity. A calibration curve must be generated in the corresponding solvent matrix for accurate quantification.
-
-
Calculation and Trustworthiness:
-
Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in buffer].
-
Calculate the final value: LogP = log10(P).
-
Mass Balance Check: For trustworthiness, perform a mass balance calculation. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added. A poor mass balance may indicate degradation, volatilization, or adsorption to the container walls.
-
Experimental Determination of Aqueous Solubility
Given the predicted low solubility, the Equilibrium Shake-Flask Solubility method (OECD Guideline 105) is the most appropriate and reliable approach.
Workflow for Equilibrium Solubility Determination
Caption: Equilibrium shake-flask method for solubility.
Detailed Step-by-Step Protocol
Expertise & Causality: The cornerstone of this protocol is ensuring a true thermodynamic equilibrium between the solid and dissolved states. The visual confirmation of excess solid is a simple but critical self-validating step.
-
Preparation:
-
In triplicate, add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., pH 7.4 phosphate buffer). "Excess" means enough solid will remain undissolved at equilibrium.
-
Include a control vial with only the buffer.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period. For crystalline compounds, especially those with low solubility, 48-72 hours may be required to reach equilibrium.
-
Periodically sample the supernatant and measure the concentration. Equilibrium is reached when consecutive measurements show no significant change.
-
-
Phase Separation (Self-Validation):
-
At the end of the equilibration period, visually confirm that excess solid is still present in every vial. This is the most important validation step ; without it, the solution may not be saturated, and the result would not be the equilibrium solubility.
-
Separate the solid from the solution. This is best done by centrifugation at high speed, followed by careful removal of the supernatant. Filtration can also be used, but one must first verify that the compound does not bind to the filter material.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and bring the concentration into the linear range of the analytical method.
-
Quantify the concentration using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.
-
-
Reporting:
-
Report the solubility in standard units such as µg/mL, mg/L, or molarity (µM or mM). The pH and temperature of the experiment must always be reported alongside the value.
-
Implications for Drug Development
A high LogP (>4.0) and low aqueous solubility (<10 µM) profile for this compound would have several critical consequences:
-
Absorption & Bioavailability: Low solubility is a primary cause of poor oral absorption. The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively.
-
Formulation: Developing an oral dosage form would be challenging. Advanced formulation strategies, such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction (micronization/nanonization), would likely be required.
-
Promiscuity and Toxicity: Highly lipophilic compounds often exhibit non-specific binding to proteins and membranes, which can lead to off-target effects and an increased risk of toxicity.
-
Metabolic Stability: The lipophilicity may lead to sequestration in adipose tissues, potentially prolonging the half-life but also increasing the potential for accumulation. The ethyl ester is a likely site for metabolic hydrolysis by esterase enzymes.
Conclusion
While lacking direct experimental data, a thorough analysis of its structure and comparison with known analogs strongly suggests that this compound is a highly lipophilic and poorly soluble compound. This whitepaper provides the theoretical foundation for this assessment and, more importantly, furnishes robust, self-validating experimental protocols for the definitive determination of its LogP and aqueous solubility. For any research or development program involving this molecule, the early and accurate measurement of these fundamental properties is not merely recommended; it is an absolute necessity for making informed decisions and mitigating downstream risks.
References
- 1. 1186195-27-6|this compound|BLD Pharm [bldpharm.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Commercial Availability and Strategic Procurement of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate in Medicinal Chemistry
This compound (CAS No. 1186195-27-6) is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical and agrochemical industries. Its utility stems from the unique combination of three key structural features: a bromine atom, a trifluoromethoxy group, and an ethyl ester. Each of these moieties imparts specific properties that are highly advantageous in the design of novel bioactive molecules.
The trifluoromethoxy (-OCF3) group is particularly noteworthy. It is a bioisostere of the methoxy group but with significantly different electronic properties. The strong electron-withdrawing nature of the three fluorine atoms enhances the metabolic stability of the molecule by making the ether linkage more resistant to enzymatic cleavage.[1] Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents, which can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier, thereby enhancing its bioavailability.[1]
The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse array of amides. This adds another layer of synthetic flexibility for the medicinal chemist.
Given these advantageous properties, this compound is a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.
Commercial Availability and Supplier Landscape
This compound is commercially available from a number of chemical suppliers who specialize in research chemicals and building blocks for drug discovery. The compound is typically offered in various quantities, ranging from grams to kilograms, to accommodate the needs of both academic research laboratories and larger-scale drug development programs.
Key Supplier and Product Overview
| Supplier | CAS Number | Typical Purity | Available Quantities | Additional Information |
| BLD Pharm | 1186195-27-6 | ≥95% | Inquire for details | Offers cold-chain transportation.[2] |
| Sigma-Aldrich | 1186195-27-6 | 95% | 1 g, 5 g, 25 g | Sourced from AstaTech, Inc.[3] |
| AKSci | 1186195-27-6 | 95% | 1 g, 5 g | Products are stocked and shipped from the USA. |
This table is a representative sample and not an exhaustive list of all available suppliers. Researchers are encouraged to conduct their own market research.
A Scientist's Guide to Procurement: Beyond the Catalog Listing
As a Senior Application Scientist, I advise researchers to look beyond simple catalog listings when procuring critical building blocks like this compound. The quality and purity of your starting materials can have a profound impact on the outcome of your experiments, affecting everything from reaction yields to the biological activity of your final compounds.
The Procurement Workflow: A Decision-Making Framework
The following diagram illustrates a robust workflow for the procurement and qualification of this compound, ensuring that the material meets the stringent requirements of your research.
Caption: A workflow for the strategic sourcing and qualification of this compound.
Technical Deep Dive: Ensuring Compound Integrity
The trustworthiness of your research is directly linked to the quality of your starting materials. While suppliers provide a Certificate of Analysis (CoA), it is prudent to perform in-house quality control on a new batch of any critical reagent.
Potential Impurities: A Synthesis-Based Perspective
Understanding the potential synthetic routes to this compound can provide insights into likely impurities. A plausible synthetic pathway involves:
-
Bromination of a suitable toluene derivative: For instance, starting with 2-nitrotoluene, one could perform a bromination followed by subsequent functional group manipulations.[4]
-
Trifluoromethoxylation of a phenolic precursor: The introduction of the trifluoromethoxy group can be achieved through various methods, such as the O-trifluoromethylation of a phenol.[1][5][6][7][8]
-
Esterification of the corresponding carboxylic acid: The final step would likely be an esterification of 4-bromo-2-(trifluoromethoxy)benzoic acid with ethanol.[9][10]
Potential impurities could include:
-
Starting materials: Unreacted 4-bromo-2-(trifluoromethoxy)benzoic acid or the phenolic precursor.
-
Reagents from the trifluoromethoxylation step.
-
Isomeric impurities: Bromination at other positions of the aromatic ring.
-
Byproducts of the esterification reaction.
Experimental Protocol: In-House Quality Control via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and efficient technique for assessing the purity and identity of organic compounds.[11][12][13][14]
Objective: To confirm the identity and estimate the purity of a newly acquired sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure proper shimming to obtain sharp peaks and good resolution.
-
Integrate all peaks in the spectrum.
-
-
Data Analysis:
-
Confirm Identity: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and splitting patterns for the structure. The expected approximate chemical shifts for the aromatic protons will be in the range of 7.0-8.0 ppm. The ethyl group will show a quartet around 4.4 ppm and a triplet around 1.4 ppm.
-
Estimate Purity:
-
Identify the peaks corresponding to the desired compound.
-
Look for any unexpected peaks that may indicate the presence of impurities.
-
The relative integration of the impurity peaks compared to the product peaks can provide a semi-quantitative measure of purity. For a more accurate quantitative analysis (qNMR), a certified internal standard would be required.
-
-
Concluding Remarks
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and other areas of chemical research. Its commercial availability from a range of suppliers makes it an accessible starting material. However, as with any critical reagent, a thorough evaluation of suppliers and in-house quality control are essential to ensure the reliability and reproducibility of your experimental results. By following a strategic procurement process and implementing routine quality checks, researchers can confidently incorporate this powerful building block into their synthetic endeavors, accelerating the path to discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 1186195-27-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1186195-27-6 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. ijstr.org [ijstr.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Modern Pharmaceutical Quality Control | Bruker [bruker.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Trifluoromethoxylated Aromatic Building Blocks: Synthesis, Properties, and Applications
Introduction: The Rise of a Privileged Moiety in Modern Chemistry
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent, offering a distinct profile of physicochemical properties that sets it apart from its more common counterparts like the trifluoromethyl (-CF3) and methoxy (-OCH3) groups.[3][4] Trifluoromethoxylated aromatic compounds, once considered a synthetic challenge, are now increasingly accessible building blocks for creating next-generation pharmaceuticals, agrochemicals, and advanced materials.[5][6]
This guide provides an in-depth exploration of trifluoromethoxylated aromatic building blocks, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of the -OCF3 group, survey the key synthetic strategies for its introduction onto aromatic scaffolds, and highlight its transformative applications, particularly in drug discovery.
The Trifluoromethoxy Group: A Profile of Unique Physicochemical Properties
The trifluoromethoxy group's influence on a molecule's behavior stems from a unique combination of high electronegativity, metabolic stability, and lipophilicity.[7][8] Understanding these properties is crucial for rationally designing molecules with desired characteristics.
-
Exceptional Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in drug design.[9] This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability and cell permeability.[1]
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[9][10] This resistance can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1][7]
-
Strong Electron-Withdrawing Nature : The high electronegativity of the three fluorine atoms makes the -OCF3 group a potent electron-withdrawing substituent.[1] This property can significantly modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and affecting drug-receptor interactions.
-
Unique Conformational Influence : In aryl trifluoromethyl ethers, the -OCF3 group typically adopts a conformation orthogonal to the plane of the aromatic ring.[11] This perpendicular orientation can add three-dimensional complexity to a molecule, potentially leading to enhanced binding affinity with biological targets.[11]
Table 1: Comparison of Physicochemical Properties
| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σp) |
| -OCF3 | +1.04 [5][12] | +0.35 |
| -CF3 | +0.88[5] | +0.54 |
| -OCH3 | -0.02 | -0.27 |
| -Cl | +0.71 | +0.23 |
| -F | +0.14[12] | +0.06 |
Synthetic Strategies for Trifluoromethoxylated Aromatic Compounds
The synthesis of trifluoromethoxylated aromatics has evolved significantly, moving from harsh, classical methods to more versatile and milder modern techniques. The choice of synthetic route often depends on the starting material and the desired substitution pattern.
From Aryl Halides: The Power of Catalysis
Palladium- and copper-catalyzed cross-coupling reactions are among the most widely used methods for constructing the C(aryl)-OCF3 bond. However, the direct trifluoromethoxylation of aryl halides has been challenging due to the weak nucleophilicity of the trifluoromethoxide anion and competing β-fluoride elimination.[13] Recent advances in photoredox catalysis have shown promise in overcoming these hurdles, enabling the direct trifluoromethoxylation of aryl halides under mild conditions.[13]
From Phenols and Alcohols: Direct O-Trifluoromethylation
The direct trifluoromethylation of hydroxyl groups offers a straightforward route to trifluoromethyl ethers.
-
Electrophilic Trifluoromethylating Reagents : Reagents such as Togni's and Umemoto's reagents can effectively trifluoromethylate phenols and alcohols.[5][14] These reactions often proceed under mild conditions and tolerate a variety of functional groups.[5]
From Aryl Diazonium Salts
The reaction of aryl diazonium salts with a source of trifluoromethoxide is a classical method for introducing the -OCF3 group. While effective for certain substrates, this method can be limited by the stability of the diazonium salt.
C-H Trifluoromethoxylation
Direct C-H trifluoromethoxylation of arenes and heteroarenes represents a highly atom-economical approach. Recent breakthroughs have demonstrated the feasibility of this transformation using novel trifluoromethoxylating reagents and redox-active catalysts, often proceeding at room temperature with high functional group tolerance.[15]
Diagram 1: General Workflow for Palladium-Catalyzed Trifluoromethoxylation
Caption: A simplified representation of a Pd-catalyzed cross-coupling cycle for the synthesis of aryl trifluoromethyl ethers.
Key Trifluoromethoxylated Aromatic Building Blocks
A variety of trifluoromethoxylated aromatic compounds are now commercially available, serving as versatile starting materials for more complex syntheses.
-
4-(Trifluoromethoxy)aniline : A key building block for pharmaceuticals and agrochemicals. The amino group provides a handle for further functionalization through amide bond formation or diazotization.
-
1-Bromo-4-(trifluoromethoxy)benzene : The bromo substituent is ideal for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[1]
-
4-(Trifluoromethoxy)phenylboronic Acid : A versatile reagent for Suzuki cross-coupling reactions, enabling the formation of biaryl structures.[7][16]
Applications in Drug Discovery: Case Studies
The unique properties of the trifluoromethoxy group have been leveraged in several approved drugs and clinical candidates to enhance their pharmacological profiles.[9][17]
-
Riluzole : An anticonvulsant drug used to treat amyotrophic lateral sclerosis (ALS).[17][18] The trifluoromethoxy group contributes to its lipophilicity, allowing it to cross the blood-brain barrier.
-
Delamanid and Pretomanid : Anti-tuberculosis drugs.[17] The metabolic stability conferred by the trifluoromethoxy group is crucial for their efficacy and dosing regimen.
-
Sonidegib : An anti-cancer drug.[17] The incorporation of the -OCF3 group is a key element in its molecular design to optimize its pharmacokinetic properties.
Diagram 2: Impact of the -OCF3 Group on Drug Properties
Caption: The influence of the trifluoromethoxy group's core properties on key pharmacological outcomes in drug development.
Experimental Protocol: In Vitro Microsomal Stability Assay
To assess the impact of trifluoromethoxylation on metabolic stability, an in vitro microsomal stability assay is a standard method.[10]
Objective : To determine the rate of metabolism of a trifluoromethoxylated compound compared to its non-fluorinated analog by liver microsomes.
Materials :
-
Test compounds (trifluoromethoxylated and non-fluorinated analog)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure :
-
Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO, diluted in buffer).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[10] The 0-minute time point serves as the initial concentration baseline.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to compare the metabolic stability of the compounds.[10]
Conclusion and Future Outlook
Trifluoromethoxylated aromatic building blocks have transitioned from being synthetic curiosities to indispensable tools in modern chemistry.[5][9] Their unique combination of lipophilicity, metabolic stability, and electron-withdrawing character provides a powerful strategy for fine-tuning the properties of molecules.[1][9] As synthetic methodologies continue to advance, particularly in the area of direct C-H functionalization, the accessibility and application of these valuable building blocks are set to expand even further, paving the way for the discovery of novel therapeutics, agrochemicals, and materials with enhanced performance.[15][19]
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]
- 19. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Three-Step Synthesis of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate from 2-Hydroxybenzoic Acid
Abstract
This application note provides a comprehensive and validated three-step protocol for the synthesis of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthetic pathway commences with the regioselective electrophilic bromination of the readily available starting material, 2-hydroxybenzoic acid (salicylic acid), to yield 4-bromo-2-hydroxybenzoic acid. The critical trifluoromethoxy moiety is then installed via a modern O-trifluoromethylation strategy involving O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. The synthesis is completed by a classic Fischer esterification to afford the target ethyl ester. This guide details the underlying chemical principles, step-by-step experimental procedures, and characterization data, offering researchers a reliable and scalable route to this important intermediate.
Introduction: The Significance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group has become a privileged functional group in modern medicinal chemistry and drug development.[1] Its unique combination of high electronegativity, metabolic stability, and significant lipophilicity allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, often leading to improved absorption, transport, and binding affinity.[1][2] this compound serves as a key intermediate, incorporating the desirable -OCF₃ group alongside two other synthetically versatile handles—a bromine atom and an ethyl ester—which can be readily modified through cross-coupling, saponification, and amidation reactions, respectively. This document provides a robust and detailed synthetic guide designed for practical application in a research laboratory setting.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step sequence starting from 2-hydroxybenzoic acid. This strategy isolates each key transformation—bromination, trifluoromethoxylation, and esterification—allowing for purification and characterization of intermediates, which is crucial for ensuring the final product's quality and optimizing the overall yield.
References
The Strategic Utility of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate in the Synthesis of Advanced Pharmaceutical Agents
Introduction: The Privileged Role of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety. Its unique electronic properties and steric profile can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The -OCF3 group often enhances metabolic stability, increases lipophilicity for improved membrane permeability, and can modulate binding affinity to biological targets.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a key fluorinated building block, Ethyl 4-bromo-2-(trifluoromethoxy)benzoate , in the synthesis of complex pharmaceutical intermediates, with a particular focus on the development of next-generation kinase inhibitors.
This versatile reagent combines three key functionalities: an ethyl ester for further derivatization, a bromine atom that serves as a handle for a variety of powerful cross-coupling reactions, and the strategically placed trifluoromethoxy group to imbue the final molecule with desirable pharmaceutical properties. We will explore its application in the synthesis of precursors for highly selective kinase inhibitors, such as those targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[1][3][4]
Core Application: Synthesis of a Key Intermediate for PI3K Inhibitors
A significant application of this compound is in the synthesis of precursors to potent and selective PI3K inhibitors, such as GSK2636771. The core of many such inhibitors features a bi-aryl or amino-aryl scaffold, which can be efficiently constructed using palladium-catalyzed cross-coupling reactions. The bromine atom on the benzoate provides a reactive site for these transformations, while the 2-(trifluoromethoxy)phenyl moiety forms a crucial part of the final pharmacophore.
The general synthetic workflow can be visualized as a two-step process involving an initial carbon-carbon or carbon-nitrogen bond formation, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with other fragments.
Caption: General workflow for utilizing this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] In the context of synthesizing PI3K inhibitor precursors, this reaction can be employed to couple this compound with a suitable boronic acid or ester, such as a pyrazole-boronic acid derivative. The electron-withdrawing nature of the trifluoromethoxy and ester groups can facilitate the oxidative addition step in the catalytic cycle.
Catalytic Cycle Overview: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 4-(1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzoate.
Materials:
-
This compound (1.0 equiv)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Pd(dppf)Cl2 to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
The Boc-protecting group can be subsequently removed under acidic conditions to yield the final product.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Pd(dppf)Cl2 is often robust and effective for a wide range of substrates. |
| Base | Na2CO3, K2CO3, Cs2CO3 | Carbonate bases are commonly used and effective. Cs2CO3 can be beneficial for less reactive substrates. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | A biphasic solvent system is typical to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with aryl bromides. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is particularly valuable in pharmaceutical synthesis for introducing amine functionalities onto aromatic rings. This compound can be coupled with a variety of amines, including substituted aminopyrazoles, to form key intermediates for kinase inhibitors.
Catalytic Cycle Overview: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 4-(1H-pyrazol-5-ylamino)-2-(trifluoromethoxy)benzoate.
Materials:
-
This compound (1.0 equiv)
-
5-Amino-1H-pyrazole (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Cesium carbonate (Cs2CO3) (1.5 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3, Xantphos, and cesium carbonate to a dry Schlenk tube.
-
Add this compound and 5-amino-1H-pyrazole.
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd2(dba)3, Pd(OAc)2 | Both are common precatalysts. Pd2(dba)3 is a source of Pd(0). |
| Ligand | Xantphos, XPhos, BINAP | The choice of ligand is crucial and depends on the specific amine and aryl halide. Bulky, electron-rich phosphine ligands are generally effective. |
| Base | Cs2CO3, K3PO4, NaOtBu | A strong, non-nucleophilic base is required. NaOtBu is very common, but carbonate bases can be used for sensitive substrates. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, non-protic solvents are essential for this reaction. |
Further Transformations and Applications
The products from the Suzuki-Miyaura and Buchwald-Hartwig reactions, containing the ethyl ester, are versatile intermediates. The ester can be hydrolyzed to the corresponding carboxylic acid under standard basic (e.g., LiOH, NaOH in THF/water) or acidic conditions. This carboxylic acid is a key synthon that can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to complete the synthesis of complex drug molecules like kinase inhibitors.[1][3]
The trifluoromethoxy group at the 2-position plays a critical role in the final molecule's conformation and binding properties, often engaging in favorable interactions within the kinase hinge region or other allosteric pockets.[1]
Conclusion
This compound is a high-value building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its utility stems from the presence of a bromine atom, which allows for the strategic and efficient formation of key C-C and C-N bonds via well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust starting point for researchers to access a wide range of advanced intermediates. The inherent properties of the trifluoromethoxy group make this reagent a powerful tool for medicinal chemists aiming to optimize the drug-like properties of their lead compounds.
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: A Systematic Approach to the Purification of Crude Ethyl 4-bromo-2-(trifluoromethoxy)benzoate via Recrystallization
Introduction
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a comprehensive, step-by-step protocol for developing a robust recrystallization procedure for crude this compound. Given the absence of readily available, specific solubility data for this compound, we present a systematic approach to solvent selection, followed by a detailed recrystallization workflow.
Principle of Recrystallization
The foundation of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][3] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent. This differential solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of purified crystals. The slow and controlled cooling of the saturated solution is crucial for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.[1]
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. As a general guideline for handling halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Part 1: Systematic Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. The principle of "like dissolves like" provides a useful starting point; given the ester functionality and the aromatic ring of the target compound, moderately polar solvents are likely candidates. A systematic screening of a range of solvents is the most reliable method to identify the optimal system.
Protocol for Solvent Screening:
-
Preparation: Dispense approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different candidate solvent dropwise (e.g., 0.5 mL increments) while agitating. Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
Solvent Addition (Elevated Temperature): If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.
-
Cooling and Observation: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate.
Table 1: Solvent Selection Guide and Observations
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Crystal Formation upon Cooling |
| Hexane | Non-polar | 69 | Low | Very Low | Likely Poor |
| Toluene | Non-polar | 111 | Moderate | Low | Possible |
| Ethyl Acetate | Polar aprotic | 77 | High | Moderate | Possible |
| Acetone | Polar aprotic | 56 | High | High | Unlikely (single solvent) |
| Ethanol | Polar protic | 78 | High | Moderate to Low | Promising Candidate |
| Methanol | Polar protic | 65 | High | Moderate to Low | Promising Candidate |
| Water | Very Polar | 100 | Very Low | Very Low | Unlikely |
Rationale for Solvent Choices:
-
Alcohols (Ethanol, Methanol): These polar protic solvents are often effective for recrystallizing esters due to their ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Ethyl Acetate: As an ester itself, it is a good candidate based on the "like dissolves like" principle.[4]
-
Hexane/Toluene: These non-polar solvents are less likely to be effective as single solvents but are excellent candidates for a mixed-solvent system.
-
Mixed-Solvent Systems: If no single solvent provides the desired solubility profile, a mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be employed.[3] In this approach, the crude solid is dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
Part 2: Detailed Recrystallization Protocol
This protocol is based on the assumption that a suitable single solvent (e.g., ethanol) has been identified from the screening process.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (pre-heated)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Short-stemmed funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Ice bath
Experimental Workflow Diagram:
References
Application Note: High-Efficiency Purification of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate using Flash Column Chromatography
Abstract
This application note provides a detailed, optimized protocol for the purification of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis, using flash column chromatography. The methodology emphasizes a systematic approach to solvent system selection, stationary phase choice, and loading techniques to achieve high purity and yield. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy for halogenated and fluorinated aromatic compounds.
Introduction: The Purification Challenge
This compound is a substituted aromatic ester containing both a bromine atom and a trifluoromethoxy group. These functionalities impart specific electronic and steric properties that can present challenges during purification. The primary goal of flash column chromatography in this context is to efficiently separate the target compound from unreacted starting materials, by-products, and other impurities generated during its synthesis. The polarity of the molecule is influenced by the ester, the trifluoromethoxy ether group, and the bromine atom, necessitating a carefully selected mobile phase to achieve optimal separation on a polar stationary phase like silica gel.
The principles of flash chromatography, as pioneered by W. C. Still, rely on the use of a fine-particle silica gel (typically 40-63 µm) and positive pressure to accelerate solvent flow, enabling rapid and high-resolution separations.[1] The success of this technique is highly dependent on the choice of an appropriate solvent system that provides a target retention factor (Rƒ) of approximately 0.3 on a corresponding Thin Layer Chromatography (TLC) plate.[2]
Materials and Methods
Materials and Reagents
-
Crude Product: this compound (containing impurities from synthesis).
-
Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).[1]
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
-
Sample Loading Solvent: Dichloromethane (DCM) or a minimal amount of the initial mobile phase.
-
Apparatus:
-
Glass chromatography column
-
Air or nitrogen source with a flow controller
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for visualization
-
Rotary evaporator
-
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
The cornerstone of a successful flash chromatography separation is the preliminary analysis using TLC. This step determines the optimal solvent system for the column.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity. A good starting point for moderately polar compounds are mixtures of hexanes and ethyl acetate.[2][3]
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product spot having an Rƒ value between 0.25 and 0.35.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rƒ of Target Compound | Notes |
| 95:5 | ~0.50 | Too high; poor separation from non-polar impurities. |
| 90:10 | ~0.30 | Optimal; good separation and reasonable elution time. |
| 80:20 | ~0.15 | Too low; will lead to band broadening and excessive solvent consumption. |
Based on typical properties of similar aromatic esters, a mobile phase of 90:10 Hexane:Ethyl Acetate is recommended as a starting point.
Detailed Flash Chromatography Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
Column Packing
Proper column packing is critical to avoid channeling and ensure a high-resolution separation. Both dry and wet packing methods are acceptable; a slurry packing method is described here for its reliability.[1]
-
Preparation: Select a glass column of appropriate size for the amount of crude material. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
Creating the Slurry: In a separate beaker, create a slurry of the required amount of silica gel in the initial, least polar eluent (90:10 Hexane:Ethyl Acetate).
-
Packing: Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. The top of the silica bed should be flat and uniform.[1]
-
Equilibration: Wash the packed column with 2-3 column volumes of the mobile phase to ensure the silica is fully equilibrated. Do not let the solvent level drop below the top of the silica bed.
Sample Loading
The sample should be loaded onto the column in the most concentrated form possible to ensure sharp bands.
Protocol for Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-boiling, relatively non-polar solvent like dichloromethane.
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Allow the sample solution to absorb completely into the silica gel.
-
Gently add a small amount of the mobile phase and push it into the silica bed with light pressure to wash the last traces of the sample onto the column.
-
Carefully add a protective layer of sand on top of the silica bed to prevent disturbance of the surface during solvent addition.
Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture.
Protocol for Elution:
-
Carefully fill the column with the mobile phase (90:10 Hexane:Ethyl Acetate).
-
Apply a steady flow of air or nitrogen pressure to achieve a solvent flow rate of approximately 2 inches per minute down the column.[2]
-
Begin collecting fractions immediately. The fraction size will depend on the column dimensions and the separation efficiency.
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The final product, pure this compound, should be obtained as an oil or solid.
Workflow and Logic Visualization
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Workflow for Flash Chromatography Purification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation (overlapping bands) | Incorrect solvent system; column overloaded. | Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded onto the column. |
| Band tailing | Sample is too polar for the solvent system; acidic compound. | Increase the polarity of the mobile phase slightly. For acidic compounds, consider adding a small amount of acetic acid to the eluent.[2] |
| Cracking or channeling of the silica bed | Improper packing; column ran dry. | Repack the column carefully. Ensure the solvent level never drops below the top of the silica bed. |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using flash column chromatography. By following the systematic approach of TLC analysis for solvent system optimization, careful column packing and sample loading, and diligent fraction monitoring, researchers can consistently achieve high purity and recovery of the target compound. This methodology is broadly applicable to other halogenated and fluorinated aromatic esters, serving as a valuable tool in synthetic organic chemistry.
References
Derivatization of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate for biological screening
Sehr geehrte Forschende, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,
diese Application Note bietet eine detaillierte technische Anleitung zur Derivatisierung von Ethyl-4-brom-2-(trifluormethoxy)benzoat. Dieses Molekül dient als vielseitiger Baustein für die Erstellung von niedermolekularen Bibliotheken, die für das biologische Screening in der frühen Phase der Wirkstoffentdeckung von großer Bedeutung sind. Die hier beschriebenen Protokolle konzentrieren sich auf robuste und vielseitige Palladium-katalysierte Kreuzkupplungsreaktionen, um eine breite chemische Vielfalt zu erzielen.
Einleitung: Die strategische Bedeutung von Ethyl-4-brom-2-(trifluormethoxy)benzoat
Die Auswahl des Ausgangsmoleküls ist ein entscheidender Schritt in der medizinischen Chemie. Ethyl-4-brom-2-(trifluormethoxy)benzoat (CAS: 1186195-27-6) ist aus mehreren strategischen Gründen ein attraktiver Ausgangspunkt[1].
-
Trifluormethoxy-Gruppe (-OCF₃): Diese Gruppe ist ein wichtiger Bioisoster für andere funktionelle Gruppen. Sie kann die metabolische Stabilität eines Moleküls erhöhen, seine Lipophilie steigern und die Bindungsaffinität an Zielproteine durch einzigartige elektronische Eigenschaften verbessern. Die Synthese von Trifluormethylethern kann anspruchsvoll sein, was die Verwendung von Bausteinen, die diese bereits enthalten, vorteilhaft macht[2].
-
Brom-Substituent: Das Bromatom an Position 4 dient als reaktiver "Griff". Es ermöglicht eine Vielzahl von C-C- und C-N-Bindungsbildungsreaktionen, insbesondere durch Palladium-katalysierte Kreuzkupplungen[3][4][5]. Dies ist der Schlüssel zur systematischen Modifikation des Grundgerüsts und zur Erforschung des chemischen Raums.
-
Ethyl-Ester-Gruppe: Die Esterfunktion bietet einen weiteren Punkt für Modifikationen, beispielsweise durch Amidierung nach der Derivatisierung des aromatischen Rings, was die Vielfalt der potenziellen Wirkstoffkandidaten weiter erhöht.
Diese Application Note beschreibt drei zentrale Derivatisierungsstrategien: die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung und die Buchwald-Hartwig-Aminierung. Anschließend wird ein allgemeiner Leitfaden für das High-Throughput Screening (HTS) der resultierenden Substanzbibliothek zur Identifizierung biologisch aktiver "Hits" vorgestellt.
Teil 1: Synthese und Derivatisierung
Die Modifikation des zentralen Scaffolds erfolgt durch gezielte palladiumkatalysierte Reaktionen am Brom-Substituenten.
Abbildung 1: Übersicht der Derivatisierungsstrategien für Ethyl-4-brom-2-(trifluormethoxy)benzoat.
Suzuki-Miyaura-Kreuzkupplung: Einführung von Aryl- und Heteroaryl-Gruppen
Die Suzuki-Miyaura-Reaktion ist eine der leistungsstärksten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen und eignet sich hervorragend zur Synthese von Biaryl-Strukturen, die in vielen Arzneimitteln vorkommen[5]. Die Reaktion koppelt das Arylbromid mit einer Boronsäure oder einem Boronsäureester.
Kausale Begründung der Methodik: Die Wahl eines Palladium(0)-Katalysators in Kombination mit einem Phosphinliganden ist entscheidend. Der Ligand stabilisiert das Palladiumzentrum und beeinflusst dessen Reaktivität. Eine Base ist erforderlich, um das Boronat-Zwischenprodukt zu aktivieren, das dann an das Palladiumzentrum transmetalliert wird. Ein wässriges Lösungsmittelsystem ist oft vorteilhaft, um die Boronsäure und die anorganische Base zu lösen[6].
Detailliertes Protokoll: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung
-
Materialien:
-
Ethyl-4-brom-2-(trifluormethoxy)benzoat
-
Aryl- oder Heteroarylboronsäure (1,1-1,5 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂) (1-5 mol%) oder Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Phosphinligand (z.B. SPhos, XPhos, PPh₃) (2-10 mol%, falls Pd(OAc)₂ verwendet wird)
-
Base (z.B. K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 Äquivalente)
-
Lösungsmittel (z.B. 1,4-Dioxan/Wasser, Toluol/Wasser)
-
Inertgas (Argon oder Stickstoff)
-
-
Experimenteller Aufbau:
-
Ein Schlenkrohr wird ausgeflammt und unter Inertgasatmosphäre abkühlen gelassen.
-
Ethyl-4-brom-2-(trifluormethoxy)benzoat (1,0 Äquivalent), die Boronsäure, der Palladiumkatalysator, der Ligand (falls erforderlich) und die Base werden in das Rohr eingewogen.
-
Das Rohr wird evakuiert und dreimal mit Inertgas gespült.
-
Das entgaste Lösungsmittel (z.B. Dioxan) und entgastes Wasser werden mittels Spritze zugegeben.
-
-
Reaktionsdurchführung:
-
Aufarbeitung und Reinigung:
-
Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt.
-
Die Mischung wird mit Ethylacetat verdünnt und durch einen Celite-Pfropfen filtriert.
-
Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
-
| Parameter | Bedingung/Reagenz | Begründung | Referenz |
| Palladium-Quelle | Pd(OAc)₂ / Ligand oder Pd(PPh₃)₄ | Pd(OAc)₂ ist kostengünstiger und luftstabiler, erfordert aber einen Liganden. Pd(PPh₃)₄ ist ein vorgebildeter Pd(0)-Komplex. | [4][6] |
| Ligand | SPhos, XPhos (für anspruchsvolle Substrate) | Sperrige, elektronenreiche Liganden beschleunigen die oxidative Addition und reduktive Eliminierung. | [4] |
| Base | K₂CO₃, K₃PO₄ | Die Base ist entscheidend für die Bildung des aktiven Boronat-Komplexes. | [6] |
| Lösungsmittel | Dioxan/H₂O oder Toluol/H₂O (typ. 4:1) | Aprotische organische Lösungsmittel mit Wasser zur Lösung der anorganischen Base. | [7] |
| Temperatur | 80 - 110 °C | Erforderlich, um die Aktivierungsenergie für die oxidative Addition zu überwinden. | [4] |
| Tabelle 1: Optimierungsparameter für die Suzuki-Miyaura-Kupplung. |
Sonogashira-Kreuzkupplung: Synthese von Alkinyl-Derivaten
Die Sonogashira-Kupplung ist eine fundamentale Reaktion zur Bildung von C(sp²)-C(sp)-Bindungen, die Arylalkine erzeugt[8]. Diese starren, linearen Linker sind in der medizinischen Chemie und den Materialwissenschaften von großem Interesse[8]. Die Reaktion erfordert typischerweise einen Palladium-Katalysator und einen Kupfer(I)-Katalysator[9].
Kausale Begründung der Methodik: Der Mechanismus umfasst zwei miteinander verbundene katalytische Zyklen. Der Palladium-Zyklus ähnelt dem der Suzuki-Kupplung. Parallel dazu bildet der Kupfer(I)-Katalysator mit dem terminalen Alkin und der Base ein Kupferacetylid. Dieses Acetylid wird dann in einer Transmetallierungsstufe auf den Palladium-Komplex übertragen[8]. Die Verwendung einer Aminbase ist entscheidend, da sie sowohl als Base zur Deprotonierung des Alkins als auch als Ligand für die Katalysatoren dient[10].
Detailliertes Protokoll: Allgemeine Vorschrift für die Sonogashira-Kupplung
-
Materialien:
-
Ethyl-4-brom-2-(trifluormethoxy)benzoat
-
Terminales Alkin (1,2-2,0 Äquivalente)
-
Palladium-Katalysator (z.B. PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Kupfer(I)-iodid (CuI) (2-10 mol%)
-
Aminbase (z.B. Triethylamin (Et₃N), Diisopropylethylamin (DIPEA)) (2-3 Äquivalente, dient auch als Lösungsmittel oder Co-Lösungsmittel)
-
Lösungsmittel (z.B. THF, Toluol), wasserfrei
-
Inertgas (Argon oder Stickstoff)
-
-
Experimenteller Aufbau:
-
In einem trockenen Schlenkrohr unter Inertgasatmosphäre werden Ethyl-4-brom-2-(trifluormethoxy)benzoat (1,0 Äquivalent), der Palladium-Katalysator und Kupfer(I)-iodid vorgelegt.
-
Das wasserfreie Lösungsmittel (falls verwendet) und die Aminbase werden mittels Spritze zugegeben.
-
Das terminale Alkin wird als letztes zugegeben.
-
-
Reaktionsdurchführung:
-
Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40-80 °C) gerührt[10].
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.
-
-
Aufarbeitung und Reinigung:
-
Nach Abschluss der Reaktion wird die Mischung im Vakuum eingeengt, um die Aminbase zu entfernen.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter wässriger NH₄Cl-Lösung und Wasser gewaschen, um Aminhydrochloridsalze und Kupferreste zu entfernen[10].
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.
-
Abbildung 2: Vereinfachter katalytischer Zyklus der Sonogashira-Kupplung.
Buchwald-Hartwig-Aminierung: Synthese von Arylaminen
Die Buchwald-Hartwig-Aminierung ist eine transformative Reaktion zur Bildung von C-N-Bindungen, die den Zugang zu Arylaminen und deren Derivaten ermöglicht, welche in der pharmazeutischen Chemie allgegenwärtig sind[11][12]. Die Reaktion koppelt Arylhalogenide mit primären oder sekundären Aminen[11].
Kausale Begründung der Methodik: Diese Reaktion ist mechanistisch anspruchsvoll und erfordert ein sorgfältig ausgewähltes Katalysatorsystem. Die oxidative Addition des Arylbromids an das Pd(0)-Zentrum ist der erste Schritt. Die Koordination des Amins, gefolgt von einer Deprotonierung durch eine starke, nicht-nukleophile Base, erzeugt ein Palladium-Amido-Intermediat. Die abschließende reduktive Eliminierung liefert das gewünschte Arylamin und regeneriert den Pd(0)-Katalysator[11]. Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (z.B. Biarylliganden wie XPhos) ist entscheidend, um die reduktive Eliminierung zu fördern und Nebenreaktionen zu unterdrücken[13][14].
Detailliertes Protokoll: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung
-
Materialien:
-
Ethyl-4-brom-2-(trifluormethoxy)benzoat
-
Primäres oder sekundäres Amin (1,2-2,0 Äquivalente)
-
Palladium-Präkatalysator (z.B. Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Sperriger Phosphinligand (z.B. XPhos, RuPhos, t-BuXPhos) (2-4 mol%)
-
Starke Base (z.B. Natrium-tert-butoxid (NaOtBu), Lithium-bis(trimethylsilyl)amid (LHMDS), Cäsiumcarbonat (Cs₂CO₃)) (1,5-2,5 Äquivalente)
-
Wasserfreies aprotisches Lösungsmittel (z.B. Toluol, Dioxan)
-
Inertgas (Argon oder Stickstoff), idealerweise in einer Glovebox
-
-
Experimenteller Aufbau (durchgeführt in einer Glovebox):
-
In einem Reaktionsgefäß werden der Palladium-Präkatalysator, der Ligand und die Base eingewogen.
-
Ethyl-4-brom-2-(trifluormethoxy)benzoat (1,0 Äquivalent) und das Lösungsmittel werden zugegeben.
-
Das Amin wird zuletzt zugegeben.
-
Das Gefäß wird fest verschlossen und aus der Glovebox genommen.
-
-
Reaktionsdurchführung:
-
Die Reaktionsmischung wird in einem vorgeheizten Ölbad bei der erforderlichen Temperatur (typischerweise 80-110 °C) gerührt[12].
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
-
Aufarbeitung und Reinigung:
-
Nach Abkühlen auf Raumtemperatur wird die Reaktion durch Zugabe von Wasser oder gesättigter NH₄Cl-Lösung vorsichtig gequencht.
-
Die Mischung wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Die vereinten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet, filtriert und eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.
-
| Parameter | Bedingung/Reagenz | Begründung | Referenz |
| Palladium-Quelle | Pd₂(dba)₃, Pd(OAc)₂ | Stabile und gebräuchliche Präkatalysatoren, die in situ die aktive Pd(0)-Spezies bilden. | [12][15] |
| Ligand | XPhos, t-BuXPhos | Sperrige Biarylphosphinliganden sind entscheidend für die Effizienz bei anspruchsvollen Substraten. | [14][15] |
| Base | NaOtBu, Cs₂CO₃ | Eine starke, nicht-nukleophile Base ist für die Deprotonierung des Amins am Palladiumzentrum erforderlich. | [14] |
| Lösungsmittel | Toluol, Dioxan | Aprotische, relativ unpolare Lösungsmittel sind für diese Reaktion optimal. | [14] |
| Atmosphäre | Inert (Glovebox) | Das katalytische System, insbesondere die Liganden und die Base, ist sauerstoff- und feuchtigkeitsempfindlich. | [12] |
| Tabelle 2: Optimierungsparameter für die Buchwald-Hartwig-Aminierung. |
Teil 2: Biologisches Screening der Derivat-Bibliothek
Nach der Synthese und Reinigung der Derivate ist der nächste Schritt die Bewertung ihrer biologischen Aktivität. High-Throughput Screening (HTS) ist der Goldstandard der Industrie, um schnell große Substanzbibliotheken zu testen und "Hits" zu identifizieren – Verbindungen, die eine gewünschte biologische Antwort hervorrufen[16][17].
Abbildung 3: Allgemeiner Arbeitsablauf eines High-Throughput Screening (HTS)-Prozesses.
Assay-Entwicklung und Validierung
Vor dem eigentlichen Screening muss ein robuster, zuverlässiger und miniaturisierter Assay entwickelt werden[18].
-
Assay-Typen: Die Wahl des Assays hängt vom biologischen Ziel ab.
-
Biochemische Assays: Messen die direkte Interaktion einer Verbindung mit einem isolierten Zielmolekül (z.B. Enzym, Rezeptor). Beispiele sind Fluoreszenz-Resonanz-Energie-Transfer (FRET) oder Fluoreszenzpolarisation (FP) zur Untersuchung von Kinase-Inhibitionen[16][19].
-
Zellbasierte Assays: Messen die Wirkung einer Verbindung in einer zellulären Umgebung. Beispiele sind Reportergen-Assays, Proliferations-Assays oder phänotypische Assays[16].
-
-
Miniaturisierung: Assays werden typischerweise von 96-Well- auf 384- oder 1536-Well-Platten verkleinert, um den Verbrauch von Reagenzien und Verbindungen zu minimieren[17][18].
-
Validierung: Die Qualität und Zuverlässigkeit des Assays wird durch den Z'-Faktor (Z-prime) quantifiziert. Ein Z'-Faktor zwischen 0,5 und 1,0 gilt als ausgezeichnet und zeigt an, dass der Assay für HTS geeignet ist[16][20].
Protokoll: Allgemeines High-Throughput Screening
Dieses Protokoll beschreibt einen typischen Arbeitsablauf für ein automatisiertes HTS zur Identifizierung von Inhibitoren in einem biochemischen Assay[19].
-
Materialien und Ausrüstung:
-
Synthetisierte Derivat-Bibliothek, gelöst in DMSO (typ. 1-10 mM Stammlösung).
-
384-Well-Mikrotiterplatten (Farbe je nach Detektionsmethode).
-
Automatisierte Liquid-Handler und Roboterarme.
-
Akustische Dispenser oder Pin-Tools für den Transfer von Nanovolumina.
-
Multimode-Plattenleser (für Absorption, Fluoreszenz, Lumineszenz etc.).
-
Assay-spezifische Reagenzien (Enzym, Substrat, Puffer, Detektionsreagenzien).
-
Positivkontrolle (bekannter Inhibitor) und Negativkontrolle (DMSO-Vehikel).
-
-
Screening-Prozedur:
-
Compound Plating: Geringe Volumina (z.B. 20-100 nL) der Bibliotheksverbindungen, Positiv- und Negativkontrollen werden in die Wells der 384-Well-Assay-Platten transferiert. Dies erfolgt typischerweise mit einem akustischen Dispenser, um eine berührungslose Übertragung zu gewährleisten.
-
Reagenz-Zugabe 1 (Zielmolekül): Das Zielmolekül (z.B. eine Kinase in Assay-Puffer) wird mit einem Liquid-Handler zu allen Wells gegeben (z.B. 5 µL)[19].
-
Inkubation: Die Platte wird für eine definierte Zeit (z.B. 15-30 Minuten) bei Raumtemperatur inkubiert, um die Bindung der Verbindung an das Zielmolekül zu ermöglichen.
-
Reaktionsstart: Die Reaktion wird durch Zugabe der Substratlösung (z.B. Peptidsubstrat und ATP) zu allen Wells initiiert (z.B. 5 µL)[19]. Die Platte wird erneut für eine definierte Zeit inkubiert.
-
Detektion: Die Reaktion wird gestoppt und das Signal durch Zugabe eines Detektionsreagenzes erzeugt (z.B. ein Antikörper, der das phosphorylierte Produkt erkennt)[19].
-
Signalmessung: Die Platte wird in einem geeigneten Plattenleser ausgelesen.
-
Datenanalyse und Hit-Identifizierung
-
Normalisierung: Die Rohdaten von jeder Platte werden anhand der Positiv- (100% Inhibition) und Negativkontrollen (0% Inhibition) normalisiert.
-
Hit-Kriterien: Ein "Hit" wird als eine Verbindung definiert, deren Signal einen vordefinierten Schwellenwert überschreitet (z.B. >50% Inhibition oder >3 Standardabweichungen vom Mittelwert der Negativkontrollen)[19].
-
Hit-Bestätigung: Primäre Hits werden erneut getestet, oft in Form von Dosis-Wirkungs-Kurven, um ihre IC₅₀- oder EC₅₀-Werte zu bestimmen und falsch-positive Ergebnisse auszuschließen.
-
Struktur-Aktivitäts-Beziehungen (SAR): Die Daten der bestätigten Hits werden analysiert, um erste Beziehungen zwischen der chemischen Struktur und der biologischen Aktivität zu identifizieren[18]. Dies leitet die nächste Runde der Synthese zur Lead-Optimierung.
Zusammenfassung
Ethyl-4-brom-2-(trifluormethoxy)benzoat ist ein außergewöhnlich nützlicher Baustein für die Wirkstoffforschung. Durch die Anwendung etablierter und robuster Kreuzkupplungsprotokolle wie der Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Reaktionen kann eine chemisch diverse Bibliothek von Derivaten effizient synthetisiert werden. Die anschließende systematische Untersuchung dieser Bibliotheken mittels High-Throughput Screening ermöglicht die Identifizierung neuartiger bioaktiver Verbindungen. Die in dieser Application Note beschriebenen Methoden bieten einen umfassenden und praxisorientierten Leitfaden für Forscher, um den Weg von einem vielseitigen chemischen Baustein zu potenziellen neuen Wirkstoffkandidaten zu beschreiten.
Referenzen
-
Application Notes and Protocols for High-Throughput Screening of Small Molecule Modulators. Benchchem. Verfügbar unter: 19
-
High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. UCSF. Verfügbar unter: --INVALID-LINK--
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Verfügbar unter: --INVALID-LINK--
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Chemical Biology. Verfügbar unter: --INVALID-LINK--
-
High-throughput screening (HTS). (2019). BMG LABTECH. Verfügbar unter: --INVALID-LINK--
-
how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. (2019). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. Verfügbar unter: --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. (2015). National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. PrepChem.com. Verfügbar unter: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2015). PubMed. Verfügbar unter: --INVALID-LINK--
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Sonogashira Coupling of Aryl Bromides with MOM Protection. Benchchem. Verfügbar unter: --INVALID-LINK--
-
Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem. Verfügbar unter: --INVALID-LINK--
-
Reactivity Showdown: Ethyl 4-iodobenzoate vs. Ethyl 4-bromobenzoate in Suzuki Coupling. Benchchem. Verfügbar unter: --INVALID-LINK--
-
1186195-27-6|this compound|BLD Pharm. BLD Pharm. Verfügbar unter: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Verfügbar unter: --INVALID-LINK--
-
Ethyl 4-bromo-3-fluorobenzoate. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. Benchchem. Verfügbar unter: --INVALID-LINK--
-
Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Verfügbar unter: --INVALID-LINK--
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--
References
- 1. 1186195-27-6|this compound|BLD Pharm [bldpharm.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scispace.com [scispace.com]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 19. benchchem.com [benchchem.com]
- 20. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Efficient Hydrolysis of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate to 4-bromo-2-(trifluoromethoxy)benzoic acid
Introduction
In the landscape of modern drug discovery and development, the synthesis of highly functionalized aromatic carboxylic acids is a cornerstone of medicinal chemistry. These moieties often serve as critical pharmacophores or key intermediates in the construction of complex bioactive molecules. 4-Bromo-2-(trifluoromethoxy)benzoic acid is one such valuable building block, incorporating a bromine atom for potential downstream cross-coupling reactions, and a trifluoromethoxy group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] This application note provides a detailed, field-proven protocol for the hydrolysis of ethyl 4-bromo-2-(trifluoromethoxy)benzoate to the corresponding carboxylic acid, a crucial transformation for the advancement of numerous pharmaceutical research programs.
Mechanistic Considerations and Strategic Approach
The saponification of esters is a fundamental organic transformation, typically proceeding via a base-mediated nucleophilic acyl substitution.[2][3] The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and formation of the carboxylic acid, which is then deprotonated by the basic reaction conditions to yield the carboxylate salt.[3] Acidification in a separate workup step then furnishes the desired carboxylic acid.
The substrate, this compound, presents unique considerations. The trifluoromethoxy group at the ortho position exerts a significant electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. However, this is counterbalanced by potential steric hindrance from the trifluoromethoxy group, which may impede the approach of the nucleophile.[4] Therefore, a robust protocol must be selected to ensure complete and efficient hydrolysis. While acid-catalyzed hydrolysis is an alternative, it is often a reversible process requiring a large excess of water to drive the reaction to completion.[5][6] Base-promoted hydrolysis, being essentially irreversible due to the formation of the resonance-stabilized carboxylate salt, is generally the preferred method for achieving high yields in ester saponification.[5][7]
Experimental Protocol
This protocol is designed to be a reliable starting point for researchers. As with any chemical transformation, small-scale optimization of reaction time and temperature may be necessary to achieve the desired outcome for specific downstream applications.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >98% purity |
| Sodium Hydroxide (NaOH) | ACS reagent grade or higher |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% |
| Methanol (MeOH) | ACS reagent grade or higher |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Ethyl Acetate (EtOAc) | ACS reagent grade or higher |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO4) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| pH paper or pH meter | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Nuclear Magnetic Resonance (NMR) Spectrometer | |
| Infrared (IR) Spectrometer |
Safety Precautions
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Organic Solvents (THF, MeOH, EtOAc): Flammable and/or toxic.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use. [4][9][10]
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 3:1 to 4:1 v/v ratio). A typical concentration is 0.2-0.5 M.
-
Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq, typically 2-4 M). The use of a co-solvent system of THF/MeOH and water ensures the solubility of both the ester and the inorganic base.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline (the carboxylate salt) indicates reaction completion.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Workup - Acidification: To the remaining aqueous solution, add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate salt, leading to the precipitation of the carboxylic acid product.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 x volume of the aqueous layer). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-bromo-2-(trifluoromethoxy)benzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.
Workflow Diagram
Caption: Experimental workflow for the hydrolysis of this compound.
Characterization of 4-bromo-2-(trifluoromethoxy)benzoic acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the structure of the product. The disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) from the starting material and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) are indicative of a successful hydrolysis. The aromatic proton signals will also shift upon conversion of the ester to the carboxylic acid. Spectroscopic data for the product is available in the literature for comparison.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the ester C=O stretch (typically around 1720 cm⁻¹) and the appearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
-
Melting Point: A sharp melting point corresponding to the literature value can indicate high purity of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Insufficient amount of base. | Use a larger excess of sodium hydroxide. | |
| Low yield | Incomplete extraction of the product. | Perform additional extractions with ethyl acetate. Ensure the aqueous layer is sufficiently acidified. |
| Product is partially soluble in the aqueous layer. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. | |
| Oily product that does not solidify | Impurities present. | Purify the product by column chromatography on silica gel or by recrystallization from a different solvent system. |
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of this compound to 4-bromo-2-(trifluoromethoxy)benzoic acid. The presented methodology, grounded in established principles of organic chemistry, offers a robust starting point for researchers in drug discovery and development. By carefully following the outlined procedure and paying close attention to safety precautions and reaction monitoring, scientists can efficiently synthesize this valuable building block for their research endeavors.
References
- 1. Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. 1186195-27-6|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | C9H6BrF3O3 | CID 60763660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-Bromo-2-(trifluoromethoxy)benzoic acid(509142-48-7) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling with Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with Ethyl 4-bromo-2-(trifluoromethoxy)benzoate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the specific challenges posed by this sterically hindered and electron-deficient substrate to achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when using this compound in Suzuki couplings.
Q1: I am observing very low to no product yield. Where should I start my investigation?
Answer:
A low or non-existent yield with this substrate is a frequent challenge, often stemming from a combination of steric hindrance and electronic effects. The trifluoromethoxy group ortho to the bromine atom can impede crucial steps in the catalytic cycle.[1][2] Here is a systematic approach to troubleshooting:
-
Evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[2] The electron-withdrawing nature of the trifluoromethoxy and ester groups facilitates oxidative addition, but the subsequent transmetalation and reductive elimination steps can be slow.[3][4]
-
The Problem: The steric bulk of the ortho -OCF₃ group hinders the approach of the palladium catalyst to the C-Br bond for oxidative addition and can also slow the final reductive elimination step.
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the oxidative addition step, and accelerate the rate-limiting reductive elimination.[5][6] Consider screening modern Buchwald-type ligands.
-
-
Assess Base and Solvent Compatibility: An inappropriate base can fail to activate the boronic acid sufficiently for transmetalation or, conversely, can promote unwanted side reactions.
-
The Problem: A weak base may not facilitate the transmetalation step effectively, stalling the catalytic cycle. A base that is too strong or too nucleophilic can lead to hydrolysis of the ethyl ester.[7][8]
-
The Solution: Screen a panel of bases. While potassium carbonate (K₂CO₃) is a common starting point, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for challenging substrates as they enhance the rate of transmetalation.[5][7]
-
-
Check Reagent Quality and Reaction Setup: The success of a Suzuki coupling is highly dependent on the quality of the reagents and the exclusion of oxygen.
-
The Problem: Oxygen can deactivate the Pd(0) catalyst through oxidation and can promote the homocoupling of the boronic acid partner.[9][10] Boronic acids themselves can degrade over time or undergo protodeboronation.[11]
-
The Solution: Ensure your boronic acid is pure and dry. Use freshly distilled and thoroughly degassed solvents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction.
-
Q2: My main side product is the dehalogenated starting material (Ethyl 2-(trifluoromethoxy)benzoate). How can I prevent this?
Answer:
Dehalogenation (or protodebromination) is a common side reaction, particularly with electron-deficient aryl halides.[7] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron partner.
-
Mechanism of Dehalogenation: The Pd(II)-aryl intermediate formed after oxidative addition can abstract a hydride from sources like solvent (e.g., alcohols, THF), water, or even the base itself. Subsequent reductive elimination releases the dehalogenated arene.[10]
-
Mitigation Strategies:
-
Choice of Base: Avoid strongly basic conditions that might generate hydride species. Switching from an alkoxide base to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can be beneficial.[7]
-
Solvent Selection: Aprotic solvents like dioxane or toluene are generally preferred over protic solvents or those with easily abstractable hydrogens (like THF) if dehalogenation is severe. Ensure solvents are anhydrous.
-
Increase Transmetalation Rate: The faster the transmetalation with the boronic acid, the less time the Pd(II)-aryl intermediate has to react with hydride sources. Using a stronger base (like K₃PO₄) or a more active catalyst system can help outcompete the dehalogenation pathway.
-
Q3: I am seeing significant hydrolysis of my ethyl ester group to a carboxylic acid. What conditions can I use to avoid this?
Answer:
Ester hydrolysis is a classic side reaction under the basic conditions required for the Suzuki coupling, especially when heated for extended periods.[8][12]
-
Causality: The hydroxide ions present in aqueous base systems directly attack the electrophilic carbonyl carbon of the ester, leading to saponification.[13]
-
Optimization Strategies:
-
Use a Weaker, Non-Nucleophilic Base: This is the most effective solution. Potassium fluoride (KF) or potassium phosphate (K₃PO₄) are excellent choices as they are sufficiently basic to promote transmetalation but are less nucleophilic than hydroxides or carbonates in aqueous media.[5][7]
-
Minimize Water Content: While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excessive water can accelerate hydrolysis. Try using a biphasic system with minimal water or an anhydrous solvent system if possible.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of hydrolysis relative to the cross-coupling. This may require a more active catalyst system to achieve full conversion.
-
Frequently Asked Questions (FAQs)
What is the best catalyst and ligand combination for this substrate?
For sterically hindered and electron-deficient aryl bromides like this compound, highly active catalyst systems are required.[5][14] While there is no single "best" combination for all boronic acid partners, the following are excellent starting points for screening:
| Catalyst/Ligand System | Key Advantages | Typical Loading |
| Pd₂(dba)₃ / SPhos or XPhos | Excellent for sterically hindered and electron-rich/deficient substrates. Promotes fast reductive elimination.[15] | 1-2 mol% Pd, 2-4 mol% Ligand |
| Pd(OAc)₂ / Buchwald Ligands | Highly active, commercially available systems. Ligands like RuPhos or JohnPhos are also effective.[5][6] | 1-2 mol% Pd, 2-4 mol% Ligand |
| [Pd(dppf)Cl₂] | A robust and reliable catalyst, though sometimes less active than Buchwald systems for very hindered substrates.[16] | 2-5 mol% |
-
Expert Insight: Start with a second-generation Buchwald pre-catalyst (e.g., XPhos Pd G2). These are air-stable and provide a reliable source of the active Pd(0)L species, often leading to more reproducible results.
Which boronic acid equivalent is better: boronic acid or a boronic ester (e.g., pinacol ester)?
Both can be effective, but they have different properties that can be leveraged.
-
Boronic Acids: Generally more reactive and often cheaper.[17] However, they are prone to decomposition and protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[11]
-
Boronic Pinacol Esters (Bpin): More stable, easier to handle and purify, and less susceptible to protodeboronation. They act as a "slow-release" source of the boronic acid under the reaction conditions.[11] This can be advantageous in minimizing side reactions by keeping the concentration of the active boronic acid low.[11]
-
Potassium Aryltrifluoroborates (ArBF₃K): These are also highly stable, crystalline solids that are resistant to protodeboronation.[18][19] They are excellent alternatives for challenging couplings.
Recommendation: If you are observing significant homocoupling or decomposition of your boronic acid, switching to the corresponding pinacol ester or trifluoroborate salt is a highly recommended strategy.
How does the ortho-trifluoromethoxy group influence the reaction?
The -OCF₃ group has a dual impact:
-
Electronic Effect: It is strongly electron-withdrawing, which activates the C-Br bond towards oxidative addition. This is generally beneficial for the first step of the catalytic cycle.[3]
-
Steric Effect: Its size presents a significant steric barrier around the reaction center. This can hinder the oxidative addition and, more critically, the reductive elimination step. The choice of a bulky ligand is essential to overcome this steric repulsion.[20][21]
Visualizations & Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and any additional ligand if required.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[9]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The typical reaction concentration is 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. sserc.org.uk [sserc.org.uk]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Side reactions in the synthesis of trifluoromethoxylated compounds
Welcome to the technical support guide for the synthesis of trifluoromethoxylated compounds. The introduction of the trifluoromethoxy (-OCF3) group is a cornerstone strategy in modern drug discovery and materials science, prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity. However, the unique reactivity of trifluoromethoxylating reagents often leads to challenging side reactions.
This guide is structured as a series of frequently asked questions (FAQs) to help you troubleshoot common issues encountered during your experiments. We will delve into the mechanistic origins of these side reactions and provide actionable, field-tested solutions to optimize your synthetic outcomes.
Troubleshooting Decision Guide
Before diving into specific issues, use this general workflow to diagnose problems in your trifluoromethoxylation reaction.
Caption: General troubleshooting workflow for trifluoromethoxylation reactions.
Category 1: Electrophilic Trifluoromethoxylation Issues
Electrophilic reagents, such as Togni's hypervalent iodine reagents and Umemoto's sulfonium salts, are designed to deliver an electrophilic "OCF3" equivalent to nucleophiles like phenols and alcohols.
FAQ 1.1: My reaction with a phenol substrate is giving significant C-trifluoromethylation instead of the desired O-trifluoromethylation. Why is this happening and how can I fix it?
Probable Cause: This is a classic competition between O-attack (O-trifluoromethylation) and C-attack (C-trifluoromethylation) on the aromatic ring. Togni and Umemoto-type reagents can act as sources for what behaves like an electrophilic trifluoromethyl group ("CF3+"). With electron-rich phenols, especially those with unsubstituted ortho or para positions, electrophilic aromatic substitution can be a significant competing pathway[1]. The Togni reagent, in particular, has been observed to yield C-trifluoromethylated products as the major isomers with certain phenols[1].
Troubleshooting Guide:
-
Substrate Modification (If Possible): The most effective solution is to use a substrate where the positions most susceptible to electrophilic attack (ortho/para) are blocked. If this is not feasible, proceed to the next steps.
-
Solvent Screening: The reaction medium can influence the selectivity.
-
Start with a non-polar, aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Avoid highly polar or coordinating solvents initially, as they may stabilize intermediates that favor C-alkylation.
-
-
Base Selection: The choice and stoichiometry of the base are critical. The base deprotonates the phenol to form the more nucleophilic phenoxide.
-
Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Perform a titration of the base. Use of excess base can sometimes lead to increased side products. Aim for 1.05-1.2 equivalents.
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. Lower temperatures often favor the thermodynamically controlled O-alkylation product.
Caption: Competing O- vs. C-attack pathways in electrophilic trifluoromethoxylation.
FAQ 1.2: The reaction with my aliphatic alcohol is sluggish and gives low yields. Can I use an activator?
Probable Cause: Aliphatic alcohols are generally less nucleophilic than phenols and can react slowly. While phenols are often trifluoromethylated in the presence of a simple amine base, alcohols may require additional activation.
Troubleshooting Guide:
-
Lewis Acid Catalysis: For some hypervalent iodine reagents, the addition of a catalytic amount of a Lewis acid, such as Zn(NTf₂)₂, can significantly accelerate the O-trifluoromethylation of primary and secondary alcohols[2]. Tertiary alcohols are generally not suitable substrates[1][2].
-
Experimental Protocol: Zn(II)-Catalyzed O-Trifluoromethylation of a Secondary Alcohol
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 equiv) and Zn(NTf₂)₂ (0.1 - 1.0 equiv).
-
Dissolve the mixture in a dry, aprotic solvent (e.g., DCE).
-
Cool the solution to 0 °C.
-
Add the electrophilic trifluoromethylating reagent (e.g., Togni reagent, 1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until completion.
-
Note: This method is generally not effective for phenols[2].
-
-
Use a More Reactive Reagent: Newer generations of Umemoto reagents have been developed with higher electron-withdrawing substituents on the dibenzothiophene core, making them more reactive[3]. Consider screening different commercially available reagents if catalysis is ineffective.
Category 2: Nucleophilic & Oxidative Trifluoromethoxylation Issues
These methods typically use a nucleophilic CF₃ source, like TMSCF₃ (Ruppert-Prakash Reagent), in combination with an oxidant and a substrate (like an alcohol or phenol) to form the C-OCF₃ bond[1][4]. A key challenge is the inherent instability of the trifluoromethoxide anion (CF₃O⁻), a critical intermediate.
FAQ 2.1: My reaction is not working, and I suspect my trifluoromethoxide source is decomposing. What are the signs and how can I prevent this?
Probable Cause: The trifluoromethoxide anion (CF₃O⁻) is notoriously unstable and prone to decomposition via β-fluoride elimination. This process breaks down the anion into carbonyl difluoride (COF₂) and a fluoride ion (F⁻)[1][5][6]. This decomposition pathway removes your active reagent from the reaction and the generated fluoride can sometimes initiate other unwanted side reactions.
Troubleshooting Guide:
-
Low Temperature: The stability of CF₃O⁻ is highly temperature-dependent. Ensure your reaction is conducted at low temperatures, typically starting at -78 °C, and only warmed if necessary.
-
In Situ Generation: Avoid generating and holding the CF₃O⁻ anion for extended periods. The most successful protocols generate it in situ in the presence of the electrophile or substrate it is intended to react with.
-
Counterion Choice: The choice of counterion can influence stability. While not always easy to control, salts that promote a more "naked" or reactive anion may also accelerate its decomposition.
Caption: The competing pathways of reaction vs. decomposition for the CF3O⁻ anion.
FAQ 2.2: I am using TMSCF₃ to trifluoromethylate a ketone and I'm getting a silyl enol ether and fluoroform as byproducts. What's going on?
Probable Cause: While this is a trifluoromethylation (-CF₃) rather than a trifluoromethoxylation (-OCF₃) reaction, it highlights common side reactions of the widely used Ruppert-Prakash reagent (TMSCF₃). The issues stem from the dual nature of the trifluoromethide anion ([CF₃]⁻) generated from TMSCF₃.
-
Basicity: The [CF₃]⁻ anion is a strong base. For ketones with α-protons, it can act as a base, deprotonating the α-carbon to form an enolate. This enolate is then trapped by TMSCF₃ or another silyl source in the mixture to form a stable silyl enol ether byproduct[7][8].
-
Protonation: The [CF₃]⁻ anion will readily abstract a proton from any available source (e.g., trace water, the substrate itself) to form fluoroform (CF₃H), quenching the active reagent[9][10].
Troubleshooting Guide:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Fluoride initiators like TBAF are notoriously hygroscopic; consider using a fresh bottle or drying it under high vacuum[8].
-
Choice of Initiator/Base: For base-sensitive substrates, switch from strong fluoride initiators to milder, non-fluoride bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), often in DMF, which can improve yields and reduce enolization[8].
-
Low Temperature: Add the TMSCF₃ and initiator at low temperatures (-78 °C) to suppress the rate of proton transfer and enolization relative to the desired nucleophilic addition to the carbonyl.
| Side Product | Probable Cause | Recommended Solution |
| Silyl Enol Ether | [CF₃]⁻ acts as a base on enolizable ketone[7]. | Use milder, non-fluoride initiator (e.g., K₂CO₃ in DMF)[8]. Run at low temperature. |
| Fluoroform (CF₃H) | [CF₃]⁻ is quenched by a proton source (e.g., water)[9]. | Ensure strictly anhydrous conditions for all reagents and glassware[8]. |
| Difluorocarbene Adducts | α-elimination of fluoride from [CF₃]⁻ to form :CF₂[7][11]. | Avoid iodide-based activators. Maintain low reaction temperatures. |
Category 3: Radical Trifluoromethoxylation Issues
These methods generate the highly reactive trifluoromethoxy radical (•OCF₃), which can functionalize C-H bonds, particularly in arenes and heteroarenes.
FAQ 3.1: My radical trifluoromethoxylation of an arene is producing a mixture of regioisomers. How can I improve the selectivity?
Probable Cause: Radical trifluoromethoxylation, like many homolytic aromatic substitution reactions, is often governed by the electronic properties of the substrate, but selectivity can be poor. The electrophilic •OCF₃ radical will preferentially add to electron-rich positions on the aromatic ring, but this can still lead to mixtures of ortho, meta, and para isomers that are difficult to separate[1][12].
Troubleshooting Guide:
-
Embrace the Inherent Selectivity: In many cases, achieving perfect regioselectivity is not possible. The primary strategy is to develop a robust chromatographic method to separate the isomers.
-
Solvent Effects: The solvent can influence the radical's reactivity and potentially the regiochemical outcome. Preliminary studies have shown that solvent choice can significantly impact regioselectivity in other radical trifluoromethylations[13]. It is worth screening a range of solvents from non-polar (e.g., benzene, DCE) to polar aprotic (e.g., acetonitrile, DMSO).
-
Directed Reactions: If possible, introduce a directing group onto your substrate that can chelate to a photocatalyst or reagent, guiding the radical to a specific C-H bond. While less common for trifluoromethoxylation, this is a proven strategy in other C-H functionalization reactions.
FAQ 3.2: I'm observing significant byproduct formation that appears to be from oxidation of my starting material, especially with electron-rich substrates.
Probable Cause: The trifluoromethoxy radical is not only highly electrophilic but also a strong oxidizing agent[14]. For substrates with low oxidation potentials (i.e., electron-rich arenes or heteroarenes), a competitive single-electron transfer (SET) pathway can occur. In this process, the substrate transfers an electron to the •OCF₃ radical (or a precursor), generating a substrate radical cation and the CF₃O⁻ anion. The radical cation can then undergo various undesired oxidative degradation pathways[14].
Troubleshooting Guide:
-
Substrate Choice: This side reaction is an inherent limitation of the method. The reaction works best for electron-neutral or moderately electron-deficient arenes where the SET pathway is less favorable[14][15].
-
Modify Reaction Conditions:
-
Lower Temperature: May disfavor the SET pathway.
-
Change Photocatalyst (if applicable): Use a photocatalyst with a lower excited-state oxidation potential that is still sufficient to generate the •OCF₃ radical but less likely to oxidize the substrate directly.
-
-
Protect Sensitive Groups: If the undesired oxidation is occurring at a specific functional group (e.g., an amine), consider protecting it before the radical reaction. Amino groups have been shown to be tolerated in some cases, likely when attached to a more electron-deficient ring system that inhibits the SET process[15].
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07788A [pubs.rsc.org]
- 15. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in palladium-catalyzed amination reactions
Technical Support Center: Palladium-Catalyzed Amination Reactions
Introduction: Navigating the Nuances of C-N Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] However, its sensitivity to a multitude of reaction parameters means that researchers frequently encounter the frustrating issue of low or incomplete conversion. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to function as a direct consultation with an application scientist. We will move from foundational checks to component-specific deep dives, explaining not just what to do, but why it works, grounding our advice in mechanistic principles to empower you to solve even the most challenging cases.
Part 1: The First Response - Foundational Troubleshooting
Before dissecting individual components, it's critical to ensure the fundamental reaction environment is sound. Failures at this stage are common and easily rectified.
Q1: My reaction shows low or no conversion. What are the absolute first things I should check?
Answer: Start with the basics, as the Pd(0) catalytic species is highly sensitive to its environment.[2]
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Have you rigorously deoxygenated your solvent and reaction vessel? Ensure your Schlenk line or glovebox is functioning correctly. A common oversight is using a solvent from a bottle that has been opened multiple times without proper care.
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Reagent and Solvent Purity: Water and other protic impurities can have a dramatic effect. Water can hydrolyze the phosphine ligand or interfere with the base.[3][4] Ensure you are using anhydrous, degassed solvents and that your amine and aryl halide are pure and dry.
-
Thermal Stability: Are you certain of your reaction temperature? An uncalibrated heating block can lead to inconsistent results. Typical reaction temperatures are between 80-110 °C, but thermally sensitive substrates may require lower temperatures.[5][6]
Below is a logical workflow for initial troubleshooting.
Part 2: A Deeper Dive - Component-Specific Troubleshooting
If foundational checks pass, the issue likely lies with one of the core components of the reaction. Let's analyze each one.
The Catalytic Heart: Palladium Source & Ligand
The nature of the active LPd(0) species is paramount. Its formation and stability are dictated by your choice of palladium source and, most critically, the phosphine ligand.
Answer: While common, these Pd(II) and Pd(0) sources are not the active catalyst; they are precursors that must be reduced in situ to the active LPd(0) species.[5] This in-situ formation can be unreliable.
-
Causality: The reduction of Pd(II) to Pd(0) can be slow or incomplete, and often relies on the amine or phosphine ligand acting as a reductant, which consumes them.[5] This can lead to inconsistent amounts of active catalyst from run to run. For this reason, using a palladium precatalyst is highly recommended.[7] Precatalysts are air-stable Pd(II) complexes that cleanly and rapidly generate the active LPd(0) species upon exposure to the base in your reaction, leading to more reproducible results.[5]
| Palladium Source | Type | Activation Method | Advantages | Disadvantages |
| Pd(OAc)₂ | Pd(II) Salt | In-situ reduction by amine/phosphine | Inexpensive, readily available | Inconsistent activation, can be unreliable[7] |
| Pd₂(dba)₃ | Pd(0) Complex | Ligand association | Common Pd(0) source | Can be unstable, effectiveness is highly ligand-dependent[8] |
| G3/G4 Palladacycles | Precatalyst | Base-activated | Air-stable, highly reliable, rapid/clean generation of LPd(0)[5] | Higher cost |
Answer: Ligand selection is the most critical variable and is highly substrate-dependent.[2] The ligand's job is to stabilize the Pd(0) center, promote oxidative addition, and, crucially, facilitate the rate-limiting C-N reductive elimination step.[9][10]
-
Expert Insight: For challenging couplings (e.g., with aryl chlorides, sterically hindered amines, or N-heterocycles), standard ligands like dppf often fail. You need modern, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[11]
-
Causality:
-
Bulkiness: A bulky ligand promotes the formation of a monoligated LPd(0) species, which is more reactive in the oxidative addition step.[9]
-
Electron-Donating Ability: Electron-rich phosphines increase electron density on the palladium center, which significantly accelerates the final, often rate-limiting, reductive elimination step to form the C-N bond.[10]
-
| Ligand Class | Example(s) | Key Features | Typical Application |
| Chelating Diphosphines | BINAP, dppf | Rigid backbone | Early generation, good for some anilines but often slow[11] |
| Bulky Monophosphines | XPhos, RuPhos, BrettPhos | Sterically demanding, electron-rich | General purpose, excellent for aryl chlorides and primary amines[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors | Effective for coupling secondary amines with aryl chlorides[9][10] |
If you are coupling a challenging substrate like an electron-neutral aryl chloride, switching from dppf to a ligand like XPhos or RuPhos is a primary troubleshooting step.
The Unsung Hero: The Base
The base plays a multifaceted role: it is required to deprotonate the amine-palladium complex to form the key amido intermediate that undergoes reductive elimination.[12] Its strength, solubility, and steric nature are all critical.
Answer: This is a classic problem. While strong, non-coordinating alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective and common, their high basicity (pKaH ≈ 19) can be incompatible with sensitive functional groups.[2][5]
-
Solution: Switch to a weaker inorganic base. Carbonate bases (Cs₂CO₃, K₃PO₄) are excellent alternatives that offer broader functional group tolerance.[2]
-
Causality & Trade-offs: The switch is not without consequences. Weaker bases often lead to slower reaction rates, which may require higher temperatures or longer reaction times to achieve full conversion.[2] Furthermore, the solubility of these inorganic bases can be poor in common organic solvents like toluene. Vigorous stirring is essential to ensure sufficient interaction.[5] In some cases, a soluble organic base like DBU can be used, sometimes in combination with an additive like NaTFA.[13][14]
| Base | pKaH (approx.) | Common Solvents | Pros | Cons |
| NaOtBu, KOtBu | 19 | THF, Dioxane, Toluene | Highly active, fast reactions | Incompatible with base-sensitive groups (esters, ketones)[2] |
| LHMDS, KHMDS | 26 | THF, Toluene | Very strong, non-nucleophilic | Also incompatible with many functional groups |
| Cs₂CO₃, K₃PO₄ | 10-12 | Dioxane, DMF, t-BuOH | Excellent functional group tolerance | Slower rates, poor solubility in non-polar solvents[2] |
| DBU | 13.5 | Toluene, THF | Soluble organic base | Often less efficient than inorganic bases[13][14] |
The Reaction Medium: The Solvent
The primary role of the solvent is to solubilize all reaction components at the chosen temperature.[2] However, the solvent can also directly influence the catalytic cycle.
Answer: Absolutely. Poor solubility is a frequent and underestimated cause of low conversion.[2] If your base or palladium complex is not adequately dissolved, the reaction kinetics will be severely hampered.
-
Expert Insight: Toluene and 1,4-dioxane are the most common solvents.[15] Ethereal solvents like THF, CPME, or t-Bu₂O are also widely used.[5] If solubility is an issue, particularly with polar substrates or inorganic bases, consider a more polar aprotic solvent. However, be cautious.
-
Warning: Avoid certain solvents that are known to inhibit the reaction by coordinating to the palladium center. These include chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine .[5]
Part 3: Advanced Diagnostics & Side Reactions
If you've optimized all the components and still face issues, it's time to investigate potential catalyst deactivation pathways and other side reactions.
Answer: This often points to catalyst deactivation. The active Pd(0) species can be removed from the catalytic cycle through several pathways.
-
Formation of Palladium Black: You may observe a black precipitate. This is aggregated, inactive elemental palladium and is a common sign of catalyst decomposition.[16][17] It often happens when the ligand cannot sufficiently stabilize the Pd(0) intermediates.
-
Product Inhibition: In some cases, the product amine can coordinate too strongly to the palladium center, forming a stable off-cycle complex and inhibiting further turnover.[18][19]
-
β-Hydride Elimination: When using primary aliphatic amines, an undesired pathway can occur where a Pd-amido species undergoes β-hydride elimination. This consumes the starting material and generates a hydrodehalogenated arene byproduct.[9][10] Using sterically demanding ligands can often suppress this side reaction.[9]
Part 4: Essential Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Reaction
This protocol provides a robust starting point for systematically testing variables.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the phosphine ligand (1-4 mol %), and the palladium source (0.5-2 mol %).
-
Inerting: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (1.2-2.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (to a concentration of ~0.1-0.5 M) via syringe, followed by the amine coupling partner (1.1-1.5 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed by column chromatography.[2]
Protocol 2: Testing for Catalyst Activity (Positive Control)
If you suspect your catalyst batch is inactive, running a positive control is the most definitive test.[3]
-
Select a Reliable Reaction: Choose a well-established, high-yielding coupling from the literature that uses your specific catalyst and ligand system. An ideal choice is the coupling of a simple, activated aryl bromide (e.g., 4-bromoanisole) with a robust amine (e.g., morpholine).
-
Execute the Reaction: Follow the General Protocol (Protocol 1) precisely using the known successful reaction conditions.
-
Analyze the Outcome:
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High Conversion: If the control reaction works, your catalyst batch is active. The problem lies with your specific substrates or other reaction parameters.
-
Low Conversion: If the control reaction fails, it strongly indicates that your palladium source or ligand has degraded. Obtain a fresh batch of catalyst and repeat the control test to confirm.
-
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions with Bromo-benzoates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving bromo-benzoates. This guide is designed to provide practical, in-depth answers to common challenges encountered in the lab. Drawing from established principles and recent literature, we aim to equip you with the knowledge to troubleshoot and refine your reaction conditions for optimal yield and efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with an electron-poor bromo-benzoate is sluggish or failing. What are the likely causes and how can I improve the reaction?
A1: Low yields or failed reactions with electron-deficient bromo-benzoates in Suzuki couplings often stem from issues beyond the typically favorable oxidative addition step. While the electron-withdrawing nature of the benzoate group facilitates the initial insertion of palladium into the carbon-bromine bond, other stages of the catalytic cycle can become rate-limiting.[1][2]
Common Culprits and Solutions:
-
Suboptimal Catalyst or Ligand: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. For electron-deficient aryl bromides, consider more electron-rich and bulky phosphine ligands.[1][3] These ligands enhance the rates of both oxidative addition and the final reductive elimination step.[3]
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Inadequate Base: The base is crucial for the transmetalation step.[1] Its strength, solubility, and compatibility with your specific substrates are critical. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Solvent Effects: The polarity of the solvent system can significantly impact reaction rates. A common solvent system is a mixture of an organic solvent like dioxane or toluene with water. The water content can be critical and may need optimization.
-
Low Reaction Temperature: While oxidative addition may be facile, subsequent steps might require higher thermal energy. Many Suzuki couplings perform well at elevated temperatures, typically in the range of 80-110 °C.[1] A gradual increase in temperature can often overcome a sluggish reaction.
-
Insufficient Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS. Some reactions simply require more time to reach completion.[1]
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my bromo-benzoate starting material. What causes this side reaction and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[4] This occurs when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture instead of the intended coupling partner.[1]
Key Causes and Mitigation Strategies:
-
Source of Hydride: Amines, alcohols (especially isopropanol), and even water can act as hydride sources under certain conditions. The base itself can also contribute.
-
Ligand Choice: The choice of phosphine ligand can influence the propensity for hydrodehalogenation. Less bulky ligands can sometimes lead to a higher incidence of this side reaction.
-
Reaction Temperature: Elevated temperatures can sometimes promote hydrodehalogenation. If you are observing this side product, consider running the reaction at a lower temperature for a longer duration.
-
Moisture and Oxygen: While some Suzuki reactions tolerate water, it's best to start with anhydrous solvents to have better control.[1] Thoroughly degas your solvents and reaction mixture to remove oxygen, which can lead to catalyst deactivation and promote side reactions.[1]
Q3: My Heck reaction with a bromo-benzoate is giving a low yield of the desired trans-alkene. How can I optimize the temperature and time?
A3: The Heck reaction, which couples the bromo-benzoate with an alkene, is sensitive to several parameters. The electronic nature of the bromo-benzoate (electron-poor) generally favors the oxidative addition step, which is often rate-determining.[5][6] However, optimization is still crucial for high yields.
Optimization Workflow:
-
Initial Temperature Screening: Start with a moderate temperature, for instance, 80 °C. If the reaction is slow, gradually increase the temperature in 10-20 °C increments. Be aware that excessively high temperatures can lead to catalyst decomposition.[7]
-
Time Course Study: At your chosen temperature, monitor the reaction progress at regular intervals (e.g., every 2-4 hours) via TLC or LC-MS. This will help you determine the optimal reaction time and identify if the reaction is stalling or if the product is degrading over time.
-
Ligand and Base Combination: The choice of ligand and base is critical. For electron-poor aryl bromides, bulky, electron-donating phosphine ligands are often effective.[7] The base is required to regenerate the active Pd(0) catalyst in the final step of the cycle.[8] Organic bases like triethylamine or inorganic bases such as K₂CO₃ are commonly used.
Troubleshooting Diagram: Heck Reaction Optimization
References
Technical Support Center: Strategies for Removing Palladium Catalyst Residues
Welcome to our dedicated resource for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues from reaction mixtures. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, yet the removal of residual palladium to meet stringent regulatory limits is a frequent and often complex hurdle.[1][2] This guide provides in-depth technical advice, field-proven protocols, and troubleshooting support to help you achieve your purification goals efficiently and effectively.
The Challenge of Palladium Residues
Palladium's utility in forming carbon-carbon and carbon-heteroatom bonds is unparalleled.[2] However, residual palladium in the final product, particularly in active pharmaceutical ingredients (APIs), is a significant concern due to its potential toxicity and regulatory scrutiny.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[4] This often translates to a concentration limit of 10 parts per million (ppm) or less in the final API.[4]
The difficulty in removing palladium stems from the various forms it can exist in post-reaction: as heterogeneous Pd(0) on a support like carbon (Pd/C), as soluble Pd(0) or Pd(II) complexes, or as colloidal palladium.[4][5] Furthermore, the active pharmaceutical ingredient itself may chelate with palladium, making it difficult to remove.[6] The choice of purification method is therefore highly dependent on the specific palladium species present, the properties of the desired compound, and the solvent system.[4][7][8]
Decision-Making Workflow for Palladium Removal
Selecting the appropriate strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for choosing a primary purification method based on the nature of the palladium catalyst used and the characteristics of the reaction mixture.
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guides & FAQs
This section addresses specific issues commonly encountered during palladium removal in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium? A1: The most prevalent methods include:
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Adsorption: Using solid materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4][9]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[4][5]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1][4]
-
Solvent Extraction: Using a liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4][10]
-
Chromatography: Employing techniques like column chromatography for separation.[5]
Q2: My product is a dark or black solid/solution after initial filtration. What does this mean? A2: A dark color often indicates the presence of palladium black, a form of colloidal Pd(0). This can occur when a homogeneous catalyst decomposes. Standard filtration is often ineffective against these fine particles.
-
Solution: Use a finer filter medium (e.g., a 0.45 µm PTFE membrane filter) or pass the solution through a tightly packed pad of Celite®.[8] Alternatively, treat the solution with an adsorbent like activated carbon to bind the colloidal palladium before filtration.[8]
Q3: Why is my product yield low after using activated carbon? A3: Activated carbon is a highly effective but non-selective adsorbent.[4] It can adsorb your desired product along with the palladium, leading to significant yield loss.[4][11]
-
Solution: Minimize the amount of activated carbon used (start with 5-10 wt% relative to the crude product) and screen different grades.[6] Consider switching to a more selective silica- or polymer-based scavenger that has a lower affinity for your product.[9]
Q4: I used a scavenger, but the palladium levels are still too high. What went wrong? A4: The inefficiency of a scavenger can be due to several factors:
-
Incorrect Scavenger Choice: The scavenger may not be effective for the specific oxidation state (Pd(0) vs. Pd(II)) or coordination environment of the palladium in your mixture.[6]
-
Insufficient Loading or Time: The amount of scavenger or the treatment time may be inadequate.
-
Poor Mass Transfer: In a stirred batch setup, inefficient mixing can limit the contact between the palladium in solution and the solid scavenger.
-
Solution: First, ensure you've chosen a scavenger appropriate for your system (see Table 2). Then, optimize the process by increasing the scavenger loading, extending the treatment time, or increasing the temperature (e.g., to 40-60 °C).[4][6] A scavenger screening study is often the most effective approach.[8]
Troubleshooting Scenarios
| Problem | Symptoms | Possible Causes | Troubleshooting Steps |
| Ineffective Filtration | Filtrate remains dark/black; Pd levels are high post-filtration. | 1. Heterogeneous catalyst particles are too fine for the filter medium. 2. Formation of colloidal palladium. 3. Presence of soluble palladium species.[8] | 1. Use a finer filter (e.g., 0.45 µm membrane) or a well-packed Celite® pad (1-2 cm thick).[5][8] 2. Treat with an adsorbent (activated carbon) to bind colloids before filtration.[8] 3. Switch to a method suitable for soluble Pd, such as scavenging or crystallization.[8] |
| Low Scavenger Efficiency | Residual Pd levels remain above the target limit after treatment. | 1. Incorrect scavenger for the Pd species (oxidation state, ligands).[6] 2. Insufficient scavenger loading, time, or temperature.[4] 3. The product is chelating the palladium, making it inaccessible. | 1. Perform a scavenger screen with different functional groups (Thiol, Amine, DMT, etc.).[8] 2. Increase scavenger equivalents, treatment time (up to 18-24h), and/or temperature (40-60°C).[4][6] 3. Consider a pre-treatment step (mild oxidation/reduction) to change the Pd species.[4] |
| Significant Product Loss | Low isolated yield after purification. | 1. Non-specific adsorption of the product onto activated carbon.[4][11] 2. Product has an affinity for the scavenger resin. 3. Product co-precipitates with palladium. | 1. Reduce the amount of adsorbent used.[6] 2. Switch to a more selective scavenger or a different purification method (crystallization, extraction).[4] 3. After filtration, wash the solid scavenger/carbon thoroughly with fresh solvent to recover adsorbed product.[8] |
| Inconsistent Results | Palladium removal varies significantly from batch to batch. | 1. Variability in the final palladium species due to slight differences in reaction work-up.[4] 2. Inconsistent quality or handling of the scavenger/adsorbent. | 1. Standardize the reaction work-up procedure before the purification step.[4] 2. Use a broad-spectrum scavenger effective against multiple Pd species (e.g., DMT-based).[4] 3. Ensure adsorbents are stored correctly and handled consistently. |
In-Depth Methodologies & Protocols
This section provides a deeper dive into the primary palladium removal techniques, explaining the underlying principles and offering detailed experimental protocols.
Method 1: Adsorption via Metal Scavengers
Metal scavengers are the method of choice for removing soluble palladium species due to their high efficiency and selectivity.[9] They consist of a solid support (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[4][9][12]
Mechanism: The fundamental principle is chemisorption. The functional groups on the scavenger act as strong ligands, binding selectively to palladium ions in solution and immobilizing them on the solid support. This solid-metal complex can then be easily removed by simple filtration. Thiol-based scavengers, for instance, form strong covalent bonds with soft metals like palladium.[13]
Workflow for Palladium Scavenging
Caption: General workflow for palladium removal using a solid-supported scavenger.
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate, Toluene).[4]
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea). A typical starting point is 3-5 equivalents relative to the initial palladium loading.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[4] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][15]
Table 1: Scavenger Selection Guide
| Scavenger Type | Functional Group | Primary Target | Solvents | Notes |
| SiliaMetS® Thiol | Thiol (-SH) | Pd(II), Ag, Cu, Hg, Pb[9] | Organic | A robust and versatile scavenger for many metals.[9][16] |
| SiliaMetS® Thiourea | Thiourea | Pd (all forms), Ru[9][12] | Organic | Very effective for various palladium species.[9][12] |
| SiliaMetS® DMT | Dimercaptotriazine | Pd, Ru, Ag, Pt, Rh[12] | Organic/Aqueous | A broad-spectrum scavenger, good for hindered Pd complexes.[4][12] |
| SiliaMetS® TAAcONa | Triaminetetraacetate | Pd(II), Ni(II), Cu(II) | Organic/Aqueous | Silica-bound version of EDTA, effective for metals in higher oxidation states.[12] |
| Activated Carbon | N/A (Graphitic Surface) | Pd, various organics[17] | Organic/Aqueous | Cost-effective but non-selective; can lead to product loss.[4][7] |
Method 2: Precipitation
Precipitation is a technique that transforms a soluble palladium species into an insoluble solid, which can then be removed by filtration. This can be achieved by changing the pH, adding a specific precipitating agent, or altering the solvent composition.
Mechanism: The mechanism depends on the method used. For instance, adjusting the pH of an aqueous solution containing palladium chloride can cause the precipitation of palladium hydroxides or oxides.[18][19] In other cases, a ligand can be added that forms a highly insoluble complex with palladium.
Protocol 2: Precipitation of Palladium from an Aqueous Solution
This method is more common in process chemistry for recovering palladium from waste streams but can be adapted.
-
Dissolution: If the product is in an organic solvent, extract the palladium into an acidic aqueous phase (e.g., dilute HCl).
-
pH Adjustment: Slowly raise the pH of the aqueous solution. The exact pH for precipitation will vary but can range from 6 to 11.[18][19] This will precipitate many metal hydroxides.
-
Filtration: Filter the aqueous solution to remove the precipitated palladium salts.
-
Product Recovery: The desired organic product, now free of palladium, can be recovered from the organic phase.
Method 3: Solvent Extraction
Solvent extraction, or liquid-liquid extraction, is a useful technique for separating palladium when there is a significant difference in its solubility between two immiscible liquid phases.[20] This method is particularly effective for removing palladium from aqueous solutions into an organic phase using specific extractants.
Mechanism: The process relies on the partitioning of a palladium complex between two immiscible phases. Extractants, such as amines or organosulfides, are dissolved in an organic solvent.[10] These molecules complex with the palladium in the aqueous phase, drawing it into the organic phase.[10] The efficiency is governed by the partition coefficient of the palladium complex.
Table 2: Comparison of Common Palladium Removal Methods
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Scavenging | Chemisorption | High selectivity and efficiency; broad applicability; simple filtration removal.[9] | Higher cost than carbon; requires screening and optimization. | Removing low to moderate levels of soluble palladium to <10 ppm.[4][8] |
| Activated Carbon | Physisorption | Low cost; effective for a wide range of Pd species, including colloids.[4][17] | Non-selective, often causes significant product loss; can be less efficient than scavengers.[4][9] | Bulk palladium removal where some product loss is acceptable.[7] |
| Crystallization | Partitioning | Can be highly effective and integrated into the product isolation step; cost-effective. | Efficiency is highly dependent on the system; may trap impurities in the crystal lattice.[1] | Purifying solid products where palladium remains soluble in the mother liquor. |
| Filtration | Physical Separation | Simple, fast, and inexpensive.[5] | Only effective for heterogeneous or precipitated palladium; ineffective for soluble or colloidal species.[8] | Removing heterogeneous catalysts like Pd/C. |
| Solvent Extraction | Partitioning | Can handle large volumes and high concentrations of palladium; can be highly selective.[10] | Requires large volumes of solvents; can be complex to optimize; may not reach very low ppm levels.[7] | Large-scale recovery of palladium from process streams.[21] |
Conclusion
The removal of palladium catalyst residues is a critical and non-trivial step in the synthesis of high-purity chemical compounds, especially APIs. A successful strategy requires a clear understanding of the nature of the palladium species and the properties of the target molecule. While filtration is sufficient for heterogeneous catalysts, a combination of techniques, led by the highly efficient and selective use of metal scavengers, is often necessary to remove soluble palladium to the stringent levels required by regulatory agencies. By following a logical workflow, carefully selecting a method, and systematically troubleshooting common issues, researchers can confidently and consistently achieve their purification targets.
References
- 1. biotage.com [biotage.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. silicycle.com [silicycle.com]
- 13. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. arborassays.com [arborassays.com]
- 16. silicycle.com [silicycle.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 19. US7473406B2 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Preventing dehalogenation of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Welcome to the dedicated technical resource for Ethyl 4-bromo-2-(trifluoromethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide expert-driven, actionable insights to help you overcome a critical and common challenge: unwanted dehalogenation. By understanding the underlying mechanisms and adopting optimized protocols, you can significantly improve reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this specific substrate?
A: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom.[1][2] This leads to the formation of the byproduct Ethyl 2-(trifluoromethoxy)benzoate. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1]
This particular substrate is highly susceptible to dehalogenation due to its electronic properties. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which makes the aryl bromide more reactive and prone to side reactions.
Q2: What is the primary chemical mechanism behind this dehalogenation side reaction?
A: In palladium-catalyzed reactions, the most common mechanism is hydrodehalogenation .[2] This process is typically initiated by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols), the base (e.g., alkoxides), or trace amounts of water.[1][3][4] Once formed, the Pd-H species can participate in a competing catalytic cycle that reductively cleaves the carbon-bromine bond, releasing the unwanted dehalogenated arene.[5]
Q3: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the first things I should check?
A: For Suzuki-Miyaura couplings, the most critical parameters to investigate are your choice of base, ligand, and solvent.[3] Strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are known to generate palladium-hydride species and promote dehalogenation.[1] Switching to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[1][2] Additionally, ensure your solvents are anhydrous and consider using aprotic solvents like dioxane or toluene instead of alcohols.[2]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a systematic approach to diagnosing and solving dehalogenation issues encountered during common cross-coupling reactions.
Issue: High levels of dehalogenated byproduct, Ethyl 2-(trifluoromethoxy)benzoate, detected by GC-MS or NMR.
This is the most direct indicator that a competing hydrodehalogenation pathway is dominating your reaction. The following decision tree and detailed Q&A will help you pinpoint the cause.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Q: How does my choice of ligand impact the dehalogenation side reaction?
A: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The key is to select a ligand that promotes the desired reductive elimination of the product over the undesired hydrodehalogenation pathway.
-
Expertise & Experience: Standard, less bulky ligands like triphenylphosphine (PPh₃) can sometimes be insufficient for challenging substrates. We have found that bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective at preventing dehalogenation.[2][3] These ligands create a sterically hindered environment around the palladium center, which accelerates the C-C bond-forming reductive elimination step, allowing it to outcompete the C-H reductive elimination that leads to dehalogenation.[6]
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Q: Can the reaction base really be the source of the hydrogen atom in hydrodehalogenation?
A: Absolutely. While it may seem counterintuitive, certain bases are well-documented hydride donors. Strong alkoxide bases, particularly those with available β-hydrogens like sodium ethoxide, can undergo β-hydride elimination to form a palladium-hydride species.[1] Strong bases like KOtBu can also promote dehalogenation, even without β-hydrogens, through other mechanisms.[7]
-
Trustworthiness: To create a self-validating system, always run a control reaction. If you suspect the base, switch to a non-hydride donating inorganic base like K₃PO₄ or Cs₂CO₃.[1][2] These are generally much safer choices for sensitive substrates. A significant reduction in the dehalogenated byproduct upon this change strongly validates that the original base was the primary culprit.
The following table summarizes the typical effects of key parameters on the ratio of desired product to the dehalogenated byproduct for a generic Suzuki coupling with this compound.
| Parameter | Condition A (High Dehalogenation) | Condition B (Optimized) | Typical Product/Byproduct Ratio (A) | Typical Product/Byproduct Ratio (B) |
| Base | KOtBu | K₃PO₄ | 30:70 | >95:5 |
| Ligand | PPh₃ | XPhos | 50:50 | >98:2 |
| Solvent | Ethanol | Toluene | 40:60 | >95:5 |
| Temperature | 110 °C | 80 °C | 60:40 | >90:10 |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation when using this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous Toluene
-
Anhydrous, degassed water
Experimental Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the dried K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 10:1 toluene:water ratio) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, impacting everything from polarity and boiling point to intermolecular interactions.[1][2][3] Understanding these fluorine-specific effects is paramount to developing effective purification strategies.
Section 1: Liquid Chromatography Troubleshooting
Liquid chromatography, particularly HPLC and flash chromatography, is a cornerstone of purification. However, the unique electronic nature of fluorinated aromatics can lead to unexpected chromatographic behavior.
Frequently Asked Questions (Chromatography)
Q1: Why is my fluorinated aromatic compound exhibiting poor peak shape (tailing or fronting) in reversed-phase HPLC?
A1: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[4][5]
-
Secondary Interactions: The high electronegativity of fluorine can lead to undesirable interactions with residual silanol groups on silica-based columns.
-
Mobile Phase pH: For ionizable compounds, operating at a pH at least 2 units away from the analyte's pKa can suppress secondary interactions and improve peak shape.[4]
-
Column Overload: Injecting too much sample can lead to fronting. Try reducing the sample concentration or injection volume.[4][5]
-
Mobile Phase Additives: The addition of modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve peak symmetry.[4]
Q2: My fluorinated compound is co-eluting with a stubborn impurity. How can I improve the resolution?
A2: Co-elution occurs when the selectivity of the chromatographic system is insufficient to separate compounds of similar polarity.
-
Optimize Selectivity:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order and improve separation.[4]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, a column with a different chemistry is the next logical step. Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[6][7]
-
-
Employ an Orthogonal Technique: If co-elution persists, a purification method with a different separation mechanism is recommended.[4] For example, if you are using reversed-phase HPLC, consider hydrophilic interaction chromatography (HILIC) or supercritical fluid chromatography (SFC).[4]
Q3: My highly polar fluorinated aromatic compound is eluting in the void volume in reversed-phase chromatography. What should I do?
A3: This indicates that the compound is not being retained on the non-polar stationary phase.
-
Switch to a More Retentive Column: Consider a reversed-phase column with a higher carbon load or an embedded polar group.[4]
-
Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds and is often a suitable alternative.[4]
Troubleshooting Workflow for HPLC
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Protocol: Dry Loading for Flash Chromatography
For compounds with poor solubility in the column eluent, dry loading is a highly effective technique.[4]
-
Dissolution: Dissolve the crude fluorinated aromatic compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorption: Add a small amount of silica gel or celite to the solution and mix thoroughly to form a slurry.
-
Evaporation: Remove the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Loading: Carefully load the dry powder onto the top of the pre-packed flash chromatography column.
-
Elution: Begin the elution with the chosen solvent system.
Section 2: Distillation and Recrystallization
For thermally stable and volatile fluorinated aromatics, distillation can be a powerful purification method. Recrystallization is also a viable option for solid compounds.
Frequently Asked Questions (Distillation & Recrystallization)
Q4: My fluorinated aromatic compound has a lower boiling point than its non-fluorinated analog. Is this normal?
A4: Yes, this is a common phenomenon. Fluorination often lowers the boiling point of a compound due to reduced intermolecular van der Waals interactions.[8] This can be advantageous for purification by distillation.
Q5: I am struggling to find a suitable solvent for the recrystallization of my fluorinated aromatic compound. What should I consider?
A5: The unique solubility properties of highly fluorinated compounds can make solvent selection challenging. The principle of "like-dissolves-like" is particularly relevant here, leading to the concept of "fluorous chemistry".[9]
-
Fluorous Solvents: Highly fluorinated compounds often show preferential solubility in fluorinated solvents.
-
Solvent Screening: A systematic screening of common recrystallization solvents is recommended. Consider pairs of solvents with differing polarities (e.g., hexane/ethyl acetate, toluene/heptane).
-
Co-crystallization: For compounds with acidic or basic functionalities, forming a salt can significantly alter solubility and facilitate crystallization.[10]
Comparative Data: Boiling Points
| Compound | Boiling Point (°C) |
| Benzene | 80.1 |
| Fluorobenzene | 85 |
| Toluene | 111 |
| 4-Fluorotoluene | 116 |
Note: This table provides a general illustration. The effect of fluorination on boiling point can vary depending on the specific structure.
Section 3: General FAQs and Best Practices
Q6: Are there any special handling considerations for fluorinated aromatic compounds?
A6: Yes, some smaller fluorinated compounds can be quite volatile.[4] It is always best practice to handle these compounds in a well-ventilated fume hood and use sealed containers for storage and analysis. Additionally, be aware of potential background contamination from fluoropolymer-based labware (e.g., PTFE).[5]
Q7: What is "fluorous chemistry" and how can I use it for purification?
A7: Fluorous chemistry leverages the unique property that highly fluorinated compounds are often soluble in fluorinated solvents but insoluble in common organic solvents.[9] This allows for a liquid-liquid extraction-based purification strategy where the fluorinated compound is selectively extracted into a fluorous solvent phase.
Workflow for Fluorous Solid-Phase Extraction (FSPE)
Caption: A simplified workflow for purification using fluorous solid-phase extraction.
Q8: Can the presence of fluorine interfere with analytical techniques used to assess purity?
A8: Yes, particularly in NMR spectroscopy. The presence of fluorine can lead to complex splitting patterns in both ¹H and ¹³C NMR spectra due to C-F and H-F coupling. However, ¹⁹F NMR is an incredibly powerful tool for confirming the presence and purity of fluorinated compounds due to its high sensitivity and wide chemical shift range.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. How To [chem.rochester.edu]
- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet often misunderstood side reaction. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic routes and improve reaction outcomes.
Introduction to Protodeboronation
Protodeboronation is a chemical reaction in which the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of Suzuki-Miyaura coupling, this is a significant and undesirable side reaction as it consumes the organoboron reagent, leading to reduced yields of the desired cross-coupled product and the formation of a byproduct that can complicate purification.[3][4] The propensity for an aryl boronic acid to undergo protodeboronation is highly variable and depends on factors such as the electronic nature of the organic substituent and the specific reaction conditions employed.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving protodeboronation in my Suzuki reaction?
A: Protodeboronation can be catalyzed by acid, base, or even the palladium catalyst itself.[1][5]
-
Base-Catalyzed Protodeboronation: This is the most relevant pathway in Suzuki-Miyaura couplings, which are typically run under basic conditions.[4] The base, such as a hydroxide or carbonate, attacks the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻).[4][6] This intermediate is then protonated at the ipso-carbon by a proton source, most commonly water, which cleaves the C-B bond.[4][7] The rate of this process is highly dependent on the reaction's pH.[1][8]
-
Acid-Catalyzed Protodeboronation: While less common under typical Suzuki conditions, the presence of acidic species can promote C-B bond cleavage.[1][6] This pathway involves the protonation of the arylboronic acid.[4]
-
Palladium-Catalyzed Protodeboronation: Recent studies have revealed that the palladium catalyst, particularly when coordinated with bulky phosphine ligands, can significantly promote protodeboronation.[5][9] This occurs competitively with the desired cross-coupling reaction.[5]
Q2: Why are some of my heteroaromatic boronic acids, like 2-pyridine boronic acid, so unstable?
A: Heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridine boronic acid, exhibit unique protodeboronation mechanisms.[1][3] Under neutral pH conditions, these compounds can form a zwitterionic intermediate that is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[1][3] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[1][3]
Q3: Does using a boronic ester instead of a boronic acid guarantee stability against protodeboronation?
A: Not necessarily. While boronic esters like pinacol esters are often used to enhance stability, this is not a universal solution.[10][11] Some boronic esters can undergo hydrolysis back to the more reactive boronic acid under the reaction conditions.[12][13] In some cases, particularly with esters that form sterically strained tetrahedral boronates, the ester can actually undergo protodeboronation faster than the parent boronic acid.[11] However, for many unstable boronic acids, conversion to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can be an effective strategy to protect against premature decomposition.[10][14]
Q4: How do reaction temperature and time affect protodeboronation?
A: Higher temperatures and longer reaction times generally increase the extent of protodeboronation.[14][15] It's a kinetic competition: if the desired Suzuki coupling is slow, the boronic acid is exposed to the basic, aqueous conditions for a longer period, providing more opportunity for protodeboronation to occur.[16] Therefore, optimizing conditions to achieve a reasonably fast reaction rate at the lowest possible temperature is crucial.[15][17]
Troubleshooting Guide: Low Yields Due to Protodeboronation
This section provides a structured approach to diagnosing and solving issues related to protodeboronation.
Issue 1: Significant formation of the protodeboronated byproduct is observed by LC-MS or NMR.
Probable Causes & Solutions:
-
Inappropriate Base Selection: The choice of base is critical. Strong bases can accelerate protodeboronation.[14]
-
Suboptimal Catalyst System: The catalyst and ligand combination may not be active enough, leading to a slow coupling reaction that allows protodeboronation to dominate.[18]
-
Solution:
-
Ligand Choice: Avoid excessively bulky phosphine ligands if protodeboronation is a known issue, as they can accelerate this side reaction.[5][19][20] There is a trade-off between the fast oxidative addition often promoted by bulky ligands and the potential for increased protodeboronation.[20]
-
Catalyst Loading: Increasing the catalyst loading can sometimes accelerate the productive reaction relative to the background decomposition.[17]
-
Precatalyst: Utilize a precatalyst that rapidly generates the active Pd(0) species to minimize the time the boronic acid is exposed to conditions where it can decompose before the catalytic cycle begins in earnest.[18]
-
-
-
Presence of Water: Water is a primary proton source for protodeboronation.[14]
Issue 2: My reaction stalls, and I see unreacted starting material along with the protodeboronated side product.
Probable Causes & Solutions:
-
Slow Transmetalation vs. Decomposition: The rate-limiting step may be transmetalation. If this step is slow, the activated boronate species exists in solution for a longer time, making it more susceptible to protodeboronation.[16]
-
Solution:
-
Temperature Optimization: A moderate increase in temperature can sometimes accelerate transmetalation more than protodeboronation, leading to a better overall yield.[14][16] However, excessive heat can have the opposite effect.[14][15]
-
"Slow-Release" Strategy: Convert the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate.[1][22] These reagents slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing the rate of side reactions.[1][4]
-
-
-
Solvent Effects: The solvent system plays a crucial role in the stability of the catalyst and the solubility of reagents, which in turn affects reaction rates.[21][23]
Summary of Mitigation Strategies
| Strategy | Key Parameters to Adjust | Rationale |
| Optimize Base | Type (e.g., K₃PO₄, KF, Cs₂CO₃) and Strength | Milder bases can reduce the rate of base-catalyzed protodeboronation.[14] |
| Catalyst System Selection | Ligand (avoid excessively bulky), Precatalyst, Loading | A highly active catalyst system ensures the Suzuki coupling outcompetes protodeboronation.[18][20] |
| Protect the Boronic Acid | Convert to Pinacol Ester, MIDA Boronate, or Trifluoroborate | "Slow-release" of the boronic acid keeps its concentration low, minimizing side reactions.[22][24] |
| Control Reaction Conditions | Temperature, Reaction Time, Anhydrous Solvents | Lower temperatures and shorter reaction times reduce the window for protodeboronation to occur.[14][15] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Focus on Minimizing Protodeboronation
This protocol is a starting point for couplings where protodeboronation is a concern.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a mild base (e.g., K₃PO₄, 3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water).[15] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).[15][16]
-
Reaction Execution: Heat the reaction mixture to the lowest temperature that allows for a reasonable reaction rate (typically 75-90 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, being careful not to extend the reaction time unnecessarily once the limiting reagent is consumed.
Protocol 2: "Slow-Release" Strategy Using a MIDA Boronate Ester
This protocol is recommended for particularly unstable boronic acids.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), the aryl MIDA boronate (1.1-1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 THF/Water) to the vial.[4]
-
Reaction Execution: Seal the vial and heat the reaction mixture with stirring. The optimal temperature may vary but can often be lower than with the corresponding boronic acid.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify as needed.[15]
Visualizing the Competing Pathways
The following diagram illustrates the critical choice point in a Suzuki reaction where the activated boronate can either proceed through the productive cross-coupling pathway or the undesirable protodeboronation pathway.
Caption: Competing pathways for the activated boronate species.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low yields where protodeboronation is suspected.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 23. arodes.hes-so.ch [arodes.hes-so.ch]
- 24. researchgate.net [researchgate.net]
Stability of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate under acidic and basic conditions
An in-depth technical guide from the desk of a Senior Application Scientist.
Technical Support Center: Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Topic: Stability of this compound under Acidic and Basic Conditions Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for this compound. This guide is designed to provide you with a deep understanding of the stability of this key synthetic intermediate. As researchers, we know that unforeseen compound degradation can derail experiments, compromise yields, and lead to confounding results. This document moves beyond simple statements of stability to explain the underlying chemical principles and provide actionable protocols for your work.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What is the primary point of instability for this molecule?
The main vulnerability of this compound is the ethyl ester functional group . Esters are susceptible to hydrolysis—cleavage by reaction with water—a process that can be significantly accelerated by the presence of acid or base catalysts.[1][2] The rest of the molecule, including the aromatic ring, the bromo substituent, and particularly the trifluoromethoxy group, is generally robust under common synthetic conditions.
Q2: How stable is the trifluoromethoxy (-OCF3) group?
The trifluoromethoxy group is exceptionally stable under both acidic and basic conditions.[3][4] Unlike its non-fluorinated methoxy counterpart, the C-F bonds are extremely strong, and the electron-withdrawing nature of the fluorine atoms deactivates the group toward nucleophilic or electrophilic attack. For the vast majority of synthetic applications, you can consider the -OCF3 group to be a robust, non-participating spectator.[4]
Stability Under Basic Conditions
Q3: Is this compound stable to common bases (e.g., NaOH, KOH, LiOH)?
No, it is not stable . Exposure to strong hydroxide bases will lead to rapid and irreversible degradation via a process called saponification , which is the base-catalyzed hydrolysis of the ester.[5]
-
Causality: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the final product, a carboxylate salt, is resonance-stabilized and shows no tendency to react with the ethanol by-product.
Q4: What are the degradation products under basic conditions?
The hydrolysis reaction yields two products:
-
4-bromo-2-(trifluoromethoxy)benzoic acid (initially as its carboxylate salt).
-
Ethanol .
Q5: How can I prevent degradation when basic conditions are required elsewhere in my synthesis?
-
Temperature Control: Perform the reaction at the lowest possible temperature (e.g., 0 °C or below) to slow the rate of hydrolysis.
-
Use of Non-Nucleophilic Bases: If you need to deprotonate another part of your molecule, consider sterically hindered or non-nucleophilic bases like DBU (1,8-Diazabicycloundec-7-ene) or a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), although even these can sometimes promote slow hydrolysis.
-
Aqueous Workup: When quenching a reaction or performing an extraction, use cooled, dilute acid to neutralize the base quickly. Avoid prolonged contact with basic aqueous layers.
Stability Under Acidic Conditions
Q6: What is the stability profile in the presence of strong acids (e.g., HCl, H₂SO₄, TFA)?
The compound is susceptible to acid-catalyzed hydrolysis , but the mechanism and consequences differ significantly from base-catalyzed hydrolysis.[2][5]
-
Causality: Under acidic conditions, the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. Unlike saponification, this reaction is an equilibrium .[5]
Q7: How can I control or prevent acid-catalyzed hydrolysis?
To prevent hydrolysis, you must shift the equilibrium back toward the ester (the starting material). This is achieved by rigorously excluding water from the reaction medium. If using a strong acid like trifluoroacetic acid (TFA) for another transformation (e.g., Boc-group removal), ensure you are using an anhydrous grade and a dry solvent.[6]
Conversely, to intentionally hydrolyze the ester, you would use an excess of water and typically heat the reaction to drive the equilibrium toward the carboxylic acid product.[7]
Troubleshooting Guide
This section provides a logical framework for diagnosing stability-related issues in your experiments.
| Observed Problem | Potential Stability-Related Cause | Diagnostic Step & Solution |
| Low yield of desired product in a reaction using the ester as a starting material. | Unintended hydrolysis of the ester during the reaction or workup. | Diagnose: Analyze the crude reaction mixture by TLC or LC-MS. Look for a more polar byproduct corresponding to the carboxylic acid. Solution: Re-evaluate your reaction and workup conditions. Ensure all reagents are anhydrous. If a basic wash is used, perform it quickly at low temperature and immediately follow with a neutral wash. |
| Appearance of a new, highly polar spot on TLC that stains with acidic indicators. | Formation of 4-bromo-2-(trifluoromethoxy)benzoic acid. | Diagnose: Co-spot the crude material with your starting material and an intentionally hydrolyzed sample (see Protocol 1). If the spots match, hydrolysis has occurred. Solution: Identify the source of acid or base. This could be an acidic reagent, a basic reagent, or even silica gel (which is slightly acidic) during prolonged column chromatography. |
| Reaction fails to proceed where the ester is a substrate for a metal-catalyzed coupling. | The carboxylic acid hydrolysis product may be poisoning the catalyst. | Diagnose: Confirm the integrity of your starting material by NMR or HPLC before starting the reaction. Solution: Purify the starting material to remove any residual acid. Run the reaction under strictly inert and anhydrous conditions. |
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for troubleshooting unexpected results.
Caption: Troubleshooting decision tree for hydrolysis issues.
Experimental Protocols: Self-Validating Stability Studies
These protocols provide a framework for assessing the stability of the title compound in your own laboratory setting.
Protocol 1: Monitoring Stability under Basic Conditions (Saponification)
This experiment quantifies the rate of hydrolysis in the presence of a strong base.
Objective: To determine the half-life of this compound under standard basic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the ester in a suitable organic solvent like Tetrahydrofuran (THF).
-
Reaction Setup:
-
Reaction Vial: To a 10 mL vial, add 5 mL of a 1:1 mixture of THF and 1 M aqueous Sodium Hydroxide (NaOH).
-
Control Vial: To a second 10 mL vial, add 5 mL of a 1:1 mixture of THF and deionized water (no base).
-
-
Initiation: Equilibrate both vials to room temperature (e.g., 25 °C). At time zero (t=0), add 100 µL of the ester stock solution to each vial. Cap tightly and mix well.
-
Time-Point Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each vial.
-
Quenching: Immediately quench each aliquot in a separate HPLC vial containing 950 µL of a mobile phase solution containing 0.1% formic acid. This neutralizes the base and stops the reaction.
-
Analysis: Analyze all quenched samples by HPLC or LC-MS. Monitor the disappearance of the starting material peak and the appearance of the 4-bromo-2-(trifluoromethoxy)benzoic acid peak.
-
Data Interpretation: Plot the percentage of remaining ester against time for both the reaction and control vials. The control vial validates that degradation is base-dependent.
Protocol 2: Workflow for Assessing Acidic Stability
This workflow outlines the process for testing stability in an acidic medium.
Caption: Step-by-step workflow for acid stability testing.
References
- 1. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
Validation & Comparative
A Researcher's Guide to Navigating Reactivity in Cross-Coupling: Bromo vs. Chloro Substituents
For researchers, scientists, and drug development professionals, the choice of starting materials is a pivotal decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic pathway. In the landscape of palladium-catalyzed cross-coupling reactions—a fundamental pillar of modern organic synthesis—the reactivity of the aryl halide coupling partner is of utmost importance. This guide provides an objective, data-driven comparison between bromo- and chloro-substituted aromatic compounds to inform substrate selection in the synthesis of complex molecules.
Aryl and heteroaryl bromides are generally more reactive than their chloro- counterparts in palladium-catalyzed cross-coupling reactions. This established reactivity trend, often cited as I > Br > OTf > Cl, is primarily attributed to the differences in carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2] While aryl bromides often afford higher yields under milder conditions, significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have rendered the more economical and widely available aryl chlorides as viable substrates for a broad spectrum of cross-coupling transformations.[1][3]
The Underpinnings of Reactivity: Why Bromides React Faster
The superior reactivity of aryl bromides can be traced to fundamental chemical principles:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][4] The BDE for a typical C-Br bond is approximately 276 kJ/mol, whereas the C-Cl bond is stronger at around 339 kJ/mol.[5] This lower bond dissociation energy for C-Br means that less energy is required to cleave it during the crucial oxidative addition step of the aryl halide to the palladium(0) catalyst.[1][6][7]
-
Oxidative Addition Kinetics: Oxidative addition is the initial and often rate-limiting step in the catalytic cycle, where the palladium catalyst inserts into the C-X bond.[8][9] The weaker C-Br bond allows for a faster rate of oxidative addition compared to the more robust C-Cl bond.[10] This kinetic advantage often translates to lower reaction temperatures, shorter reaction times, and reduced catalyst loadings when using aryl bromides.
The Rise of Aryl Chlorides: Overcoming the Reactivity Hurdle
Despite their lower intrinsic reactivity, aryl chlorides are highly attractive substrates, especially for industrial applications, due to their lower cost and broader commercial availability compared to aryl bromides.[3][8] The challenge of activating the stronger C-Cl bond has been a major focus of research in catalysis.
Key developments that have enabled the widespread use of aryl chlorides include:
-
Advanced Catalyst Systems: The development of catalysts featuring bulky, electron-rich ligands has been instrumental in activating aryl chlorides.[3][11] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the less reactive aryl chloride.[11]
-
Nickel Catalysis: Nickel-based catalysts have emerged as powerful alternatives to palladium for activating challenging substrates, including aryl chlorides.[12] Nickel's unique electronic properties and different oxidation states can offer complementary reactivity to palladium.[12]
The Catalytic Cycle: A Visual Explanation
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance: Experimental Data
The following table summarizes a comparative analysis of reaction yields and conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, highlighting the general reactivity differences between bromo- and chloro-aromatics.[1]
| Reaction Type | Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 95 | [1] |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 85 | [1] | |
| Heck | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, DMF, 100 °C | 92 | [1] |
| 4-Chloroanisole | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, DMF, 120 °C | 78 | [1] | |
| Buchwald-Hartwig | 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOt-Bu, Toluene, 110 °C | 98 | [1] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOt-Bu, Toluene, 110 °C | 90 | [1] |
Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.[1]
Experimental Protocols: A Practical Guide
Below are generalized experimental protocols for key cross-coupling reactions. These are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a Bromo-Aromatic
This protocol outlines a typical Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling of a bromo-aromatic.
Suzuki-Miyaura Coupling of a Chloro-Aromatic
Note the typical adjustments for a less reactive chloro-aromatic, which may include a higher catalyst loading or a more specialized ligand.
Caption: Experimental workflow for Suzuki-Miyaura coupling of a chloro-aromatic.
Conclusion: A Strategic Choice
The choice between a bromo- or chloro-substituent in a cross-coupling reaction is a strategic balance between reactivity and substrate cost/availability.[1] Aryl bromides are inherently more reactive, often leading to higher yields under milder conditions.[1] However, the continuous evolution of highly active catalyst systems has significantly expanded the utility of the more economical aryl chlorides.[1][3] For many applications, particularly in large-scale synthesis, the development of a robust process utilizing an aryl chloride is a highly desirable goal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 5. Covalent Bond Energies [gchem.cm.utexas.edu]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate Derivatives
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and functional groups is paramount to achieving desired therapeutic outcomes. Ethyl 4-bromo-2-(trifluoromethoxy)benzoate presents a unique trifecta of functionalities: a bromine atom, a trifluoromethoxy group, and a benzoate ester core. Each of these components imparts distinct physicochemical properties that can be harnessed to modulate biological activity. This guide provides an in-depth comparison of the potential biological activities of derivatives of this scaffold, drawing upon experimental data from structurally related compounds to illuminate pathways for novel therapeutic development.
The trifluoromethoxy (-OCF3) group is increasingly recognized for its ability to enhance metabolic stability and lipophilicity, crucial for improving a drug candidate's pharmacokinetic profile.[1][2][3] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the generation of diverse molecular libraries and the exploration of structure-activity relationships (SAR).[4] This guide will explore the demonstrated anti-inflammatory, anticancer, and antimicrobial activities of compounds sharing these key structural motifs, providing a comparative framework for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
The quest for novel anti-inflammatory agents with improved efficacy and reduced side effects is a significant focus of pharmaceutical research. Derivatives incorporating trifluoromethoxy and trifluoromethyl groups have shown considerable promise in this arena, primarily through the inhibition of key inflammatory pathways.
A notable study on ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives demonstrated potent anti-inflammatory effects.[5] These compounds effectively inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[5] Furthermore, in a mouse model of colitis, oral administration of these derivatives led to a reduction in clinical symptoms and colonic pathological damage.[5]
Similarly, a series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles were identified as potent inhibitors of NO production in LPS-stimulated RAW264.7 cells.[6] The most active compound in this series, 5-25 , exhibited a half-maximal inhibitory concentration (IC50) of 4.82 ± 0.34 μM for NO inhibition and was found to be a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 51.7 ± 1.3 nM.[6] The anti-inflammatory and analgesic effects of this compound were attributed to its ability to suppress the NF-κB signaling pathway.[6]
Comparative Performance of Anti-inflammatory Derivatives
| Compound Class | Key Target(s) | In Vitro Activity (IC50) | In Vivo Efficacy | Reference |
| Ortho-trifluoromethoxy-substituted curcumin derivatives (e.g., 22 , 24 ) | NO, ROS, COX-2, IL-1β, TNF-α, MAPKs, NF-κB p65 | Not specified, but significant inhibition of inflammatory markers observed. | Reduced severity of colitis in a mouse model. | [5] |
| 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles (e.g., 5-25 ) | NO, PGE2, COX-2, NF-κB | NO inhibition: 4.82 ± 0.34 μMCOX-2 inhibition: 51.7 ± 1.3 nM | Efficacious in rodent models of paw edema, granuloma, and acid-induced writhing. | [6] |
| Indomethacin (Reference Drug) | COX-1, COX-2 | Not specified in the compared study. | Higher ulcerogenic potential compared to compound 5-25 . | [6] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol outlines a standard procedure for assessing the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages.
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds at various concentrations.
-
Incubate the plates for 1 hour.
3. LPS Stimulation:
-
Add 100 µL of medium containing lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce NO production.
-
Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with medium only).
-
Incubate the plates for 24 hours.
4. Measurement of Nitrite:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the culture supernatants.
-
Determine the percentage of NO inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Anticancer Activity: Exploiting Halogen and Trifluoromethyl Moieties
The incorporation of bromine and trifluoromethyl groups into heterocyclic scaffolds has yielded compounds with significant anticancer activity. These functionalities can enhance binding to target proteins and improve the overall pharmacological profile of the drug candidates.
Substituted benzothiazole derivatives have demonstrated broad-spectrum anti-cancer activities.[7] For instance, a bromopyridine acetamide benzothiazole derivative showed potent antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines with IC50 values in the nanomolar range.[7] The mechanism of cell death was identified as concentration-dependent apoptosis in HepG2 cells.[7]
Similarly, halogenated benzothiadiazine derivatives have been identified as having enhanced antineoplastic activity in cellular models of prostate and triple-negative breast cancer (TNBC).[8][9] Notably, 7-bromo functionalization of the benzothiadiazine ring, combined with a benzylamine side chain, resulted in promising activity to reduce the viability of TNBC cells with a 10-fold selectivity over non-malignant cells.[8]
Comparative Performance of Anticancer Derivatives
| Compound Class | Cancer Cell Line(s) | In Vitro Activity (IC50) | Mechanism of Action | Reference |
| Bromopyridine acetamide benzothiazole derivative 29 | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively | Induction of apoptosis | [7] |
| 7-Bromo benzothiadiazine derivative | MDA-MB-468 (TNBC) | 2.93 ± 0.07 μM | Undefined, but shows high selectivity over non-malignant cells. Does not correlate with Complex II inhibition. | [8][9] |
| 5-Fluorouracil (Reference Drug) | MDA-MB-468 (TNBC) | Less potent than the 7-bromo benzothiadiazine derivative. | Thymidylate synthase inhibition | [9] |
Signaling Pathway: EGFR Modulation by Benzothiazole Derivatives
Antimicrobial Activity: A Strategy Against Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Trifluoromethyl-substituted heterocyclic compounds have emerged as a promising class of antibacterial agents.
A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed their effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] These compounds were also found to prevent and eradicate biofilms, showing greater efficacy than the standard antibiotic vancomycin in this regard.[10] The most potent compound in the series, a bromo and trifluoromethyl substituted derivative (25 ), exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/mL against several S. aureus strains.[10]
Furthermore, chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated for their antibacterial and antifungal activities.[11] The results indicated that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group.[11]
Comparative Performance of Antimicrobial Derivatives
| Compound Class | Bacterial Strain(s) | In Vitro Activity (MIC) | Key Findings | Reference |
| Bromo and trifluoromethyl substituted pyrazole (25 ) | MRSA, S. epidermidis, E. faecium | 0.78 µg/mL against three S. aureus strains | Effective against antibiotic-resistant strains and biofilms. Low toxicity to human embryonic kidney cells. | [10] |
| Trifluoromethoxy substituted chalcones | S. aureus, B. subtilis, E. coli, C. albicans | Generally more effective than trifluoromethyl counterparts. | Indole-bearing chalcones showed the most potent antimicrobial activity without cytotoxicity to normal human cells. | [11] |
| Vancomycin (Reference Drug) | MRSA, E. faecalis | Not specified in the compared study. | Less effective at eradicating preformed biofilms compared to pyrazole derivatives. | [10] |
Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives are emerging, the analysis of structurally related compounds provides a strong rationale for their potential as therapeutic agents. The presence of the trifluoromethoxy group is consistently associated with enhanced biological activity and favorable pharmacokinetic properties across anti-inflammatory, anticancer, and antimicrobial domains. The bromo substituent offers a crucial tool for synthetic chemists to rapidly generate and optimize lead compounds.
Future research should focus on the synthesis and systematic evaluation of a library of derivatives of this compound. By exploring modifications at the ester and via cross-coupling reactions at the bromo position, it will be possible to delineate the structure-activity relationships and identify candidates with superior potency and selectivity. The insights provided in this guide serve as a foundational resource for initiating such drug discovery programs, leveraging the unique chemical attributes of this promising scaffold.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Trifluoromethoxy Group: A Guide to Leveraging Its Unique Properties in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the potency and pharmacokinetic profiles of drug candidates.[1][2][3] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique combination of electronic and physicochemical properties that can be strategically manipulated in structure-activity relationship (SAR) studies.[1][2] This guide provides a comprehensive comparison of trifluoromethoxy-containing molecules with relevant alternatives, supported by experimental data and detailed protocols to inform rational drug design.
The Strategic Advantage of the Trifluoromethoxy Moiety
The trifluoromethoxy group is often considered a bioisostere of other functionalities, such as the methoxy or trifluoromethyl group, yet it imparts a distinct set of characteristics to a molecule.[2][4][5][6][7] Understanding these nuances is critical for its effective application in drug discovery.
Modulation of Physicochemical Properties: A Comparative Overview
The introduction of a trifluoromethoxy group can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic character, often in a manner distinct from its counterparts.
One of the most significant effects of the trifluoromethoxy group is its substantial contribution to lipophilicity, a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][8] Generally, the -OCF₃ group increases lipophilicity to a greater extent than a trifluoromethyl (-CF₃) group.[8] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[1][8]
The robust carbon-fluorine bonds within the trifluoromethoxy group confer exceptional metabolic stability.[1][8] This resistance to enzymatic degradation can lead to an increased half-life and potentially reduced dosing frequency.[1][8] When compared to a methoxy group, which is susceptible to O-dealkylation, the -OCF₃ group is significantly more stable.
The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the ability of the oxygen atom to act as a hydrogen bond acceptor.[1] This can be advantageous in preventing unwanted interactions with metabolic enzymes.[1]
Comparative Analysis of Trifluoromethoxy-Containing Scaffolds
The impact of the trifluoromethoxy group is highly dependent on its position within a molecular scaffold. The following table summarizes the observed effects of -OCF₃ substitution in different chemical series, providing a comparative snapshot for SAR studies.
| Scaffold/Target | Parent Compound (R=H or CH₃) | Trifluoromethoxy Analog (R=OCF₃) | Observed Change in Activity/Property | Reference |
| Phenyl Indole Inhibitors of p97 | 5-CF₃-indole | 5-OCF₃-indole | The trifluoromethoxy-analogue was found to be a better biochemical match to the trifluoromethyl-substituted lead structure than a pentafluorosulfanyl-analogue. | [9] |
| CB1 Receptor Positive Allosteric Modulators | Aliphatic Nitro Group | Aliphatic Trifluoromethyl Group | CF₃-bearing compounds were generally more potent and showed improved in vitro metabolic stability compared to their NO₂ equivalents. | [10][11] |
| 5-HT Uptake Inhibitors | para-unsubstituted phenolic ring | para-CF₃ substituted phenolic ring | 6-fold increase in potency for inhibiting 5-hydroxytryptamine (5-HT) uptake. | [12][13] |
Experimental Protocols for Key SAR Studies
To facilitate the direct comparison of trifluoromethoxy-containing molecules with their analogs, the following standardized protocols are provided.
Protocol 1: Determination of Lipophilicity (LogP/LogD) by RP-HPLC
This method offers a high-throughput alternative to the traditional shake-flask method for determining lipophilicity.[14][15][][17]
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.
Materials:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile phase: Acetonitrile and water (or buffer for LogD).
-
Test compounds and a set of reference standards with known LogP values.
Procedure:
-
Prepare stock solutions of the test compounds and reference standards in a suitable solvent (e.g., methanol or DMSO).
-
Equilibrate the RP-HPLC system with the desired mobile phase composition.
-
Inject the reference standards and record their retention times.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.[17]
-
Inject the test compounds and determine their retention times.
-
Calculate the log(k) values for the test compounds.
-
Determine the LogP/LogD of the test compounds by interpolating their log(k) values on the calibration curve.[17]
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Objective: To determine the intrinsic clearance of a compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound and a positive control (a compound with known metabolic instability).
-
LC-MS/MS system for quantification.
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm to 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
Visualizing the SAR Workflow and Key Concepts
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical SAR study and the key property modulations offered by the trifluoromethoxy group.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty. The subtle shift of a single substituent on an aromatic ring can profoundly alter molecular geometry, electronic distribution, and, consequently, biological activity and material properties. This guide provides an in-depth spectroscopic comparison of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate and its constitutional isomers, offering a robust analytical framework for researchers and drug development professionals. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to provide clear, actionable insights for unambiguous isomer identification.
The Analytical Imperative: Why Isomer Identification Matters
The subject of our investigation, this compound (Isomer 1), and its related isomers are complex scaffolds featuring an electron-withdrawing bromine atom, a strongly electronegative trifluoromethoxy group, and an ethyl ester. The interplay of these groups' electronic and steric effects creates a unique spectroscopic signature for each isomer. Differentiating these structures is paramount, as a misplaced functional group could lead to off-target effects or a complete loss of desired function in a therapeutic agent. This guide is built on the principle of self-validating protocols, where the convergence of data from multiple orthogonal techniques provides the highest degree of confidence in structural assignment.
Experimental Workflow: A Multi-Technique Approach
A comprehensive and reliable structural elucidation relies on the synergistic use of several spectroscopic techniques. The following workflow represents a standard, field-proven approach to isomer differentiation.
Diagram: General Spectroscopic Analysis Workflow
Caption: Workflow for Isomer Identification.
Experimental Protocols
-
Sample Preparation :
-
NMR Spectroscopy : Dissolve approximately 5-10 mg of the purified isomeric sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; Chloroform-d (CDCl₃) is suitable for many organic compounds, while DMSO-d₆ can be used for less soluble samples. Ensure the sample is fully dissolved to avoid line broadening.
-
IR Spectroscopy : For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry : Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]
-
-
Data Acquisition :
-
NMR : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
IR : Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS : Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition.
-
Comparative Spectroscopic Analysis
For this guide, we will focus on four representative constitutional isomers to illustrate the principles of differentiation.
Caption: Representative Isomers for Comparison.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, which will be identical for all isomers. However, the key diagnostic feature for these compounds is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a definitive signature for the presence of a single bromine atom.
| Feature | Expected Observation | Rationale |
| Molecular Formula | C₁₀H₈BrF₃O₃ | Consistent for all isomers. |
| Exact Mass | 311.9636 | Confirmed by HRMS. |
| Isotopic Pattern | Two peaks at m/z ~312 and ~314 | The characteristic [M]⁺ and [M+2]⁺ peaks due to ⁷⁹Br and ⁸¹Br isotopes are a hallmark of brominated compounds.[2] |
While MS confirms the presence of bromine and the overall formula, it generally cannot distinguish between constitutional isomers without tandem MS (MS/MS), where fragmentation patterns may differ.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. All isomers will share key features characteristic of an aromatic ester.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring.[4] |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations from the ethyl group (-CH₂CH₃). |
| C=O (Ester) | ~1730 - 1715 | The strong carbonyl stretch is a defining feature of esters. Its exact position is sensitive to conjugation and electronic effects from ring substituents.[5][6] |
| C-O (Ester) | 1300 - 1000 | Two strong bands corresponding to the C-O stretches of the ester group.[7] |
| C-F (-OCF₃) | 1280 - 1100 | Strong, complex absorptions from the C-F bonds, often overlapping with the C-O ester bands. |
| C-Br | 680 - 515 | Stretching vibration of the carbon-bromine bond. |
| Aromatic C=C | 1600 - 1450 | Ring stretching vibrations. |
| Out-of-Plane Bending | 900 - 675 | The pattern of these bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the aromatic ring and is crucial for isomer differentiation. |
The most significant differences between isomers will appear in the fingerprint region (below 1500 cm⁻¹), where the unique pattern of C-H out-of-plane bending vibrations reflects the specific arrangement of substituents on the ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for this analysis, as the chemical shift of the trifluoromethoxy (-OCF₃) group is highly sensitive to its electronic environment on the aromatic ring.[8][9]
| Isomer | Substituent Position | Expected ¹⁹F Chemical Shift (ppm) | Rationale |
| Isomer 1 | -OCF₃ at C2, -Br at C4 | ~ -58 to -60 | The -OCF₃ is ortho to the ester. The electronic environment is influenced by the para-bromo and ortho-ester groups. |
| Isomer 2 | -OCF₃ at C4, -Br at C2 | ~ -57 to -59 | The -OCF₃ is para to the ester. The chemical shift will be different from Isomer 1 due to the change in relative positions of the bromo and ester groups. |
| Isomer 3 | -OCF₃ at C2, -Br at C5 | ~ -58 to -60 | The -OCF₃ is ortho to the ester but meta to the bromine, creating a distinct electronic environment compared to Isomer 1. |
| Isomer 4 | -OCF₃ at C4, -Br at C3 | ~ -57 to -59 | The -OCF₃ is para to the ester but meta to the bromine, differing from Isomer 2. |
Note: Predicted chemical shifts are approximate and should be confirmed with standards. The key is the relative difference between isomers.
¹H NMR Spectroscopy
¹H NMR is arguably the most definitive technique for differentiating these isomers. The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons provide a unique fingerprint for the substitution pattern.
Table: Predicted ¹H NMR Data (Aromatic Region)
| Isomer | Proton Environment | Predicted δ (ppm) | Splitting Pattern |
| Isomer 1 (4-Br, 2-OCF₃) | H-3, H-5, H-6 | 7.5 - 8.0 | Three distinct signals. Expect a doublet (d), a doublet of doublets (dd), and another doublet (d), reflecting their unique coupling relationships. |
| Isomer 2 (2-Br, 4-OCF₃) | H-3, H-5, H-6 | 7.5 - 8.2 | Three distinct signals. The proton ortho to the bromine (H-3) would likely be the most downfield. The splitting pattern will differ significantly from Isomer 1. |
| Isomer 3 (5-Br, 2-OCF₃) | H-3, H-4, H-6 | 7.3 - 7.9 | Three distinct signals. The coupling between H-3 and H-4 (ortho) and H-4 and H-6 (meta) will create a unique set of splitting patterns. |
| Isomer 4 (3-Br, 4-OCF₃) | H-2, H-5, H-6 | 7.6 - 8.3 | Three distinct signals. The proton ortho to the ester (H-2) will be significantly downfield. The relative positions of the protons will yield a unique pattern of ortho and meta couplings. |
Ethyl Group Signature: All isomers will show a characteristic quartet (~4.4 ppm, 2H) and a triplet (~1.4 ppm, 3H) for the ethyl ester group (-OCH₂CH₃).
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents.
Table: Predicted Distinguishing ¹³C NMR Features
| Isomer | Key Diagnostic Carbon Signals | Rationale |
| All Isomers | C=O (Ester) : ~164-168 ppm-OCH₂CH₃ : ~62 ppm, ~14 ppm | These signals will be present in all isomers. |
| Isomer 1 | C-Br : ~115-125 ppmC-OCF₃ : ~145-155 ppm (quartet due to C-F coupling) | The chemical shifts of the substituted carbons (ipso-carbons) are highly diagnostic. |
| Isomer 2 | C-Br : ~110-120 ppmC-OCF₃ : ~150-160 ppm (quartet) | The positions of the ipso-carbon signals will shift relative to Isomer 1. |
| Isomer 3 | C-Br : ~112-122 ppmC-OCF₃ : ~145-155 ppm (quartet) | The chemical shifts will reflect the meta relationship between the Br and OCF₃ groups. |
| Isomer 4 | C-Br : ~125-135 ppmC-OCF₃ : ~150-160 ppm (quartet) | The ortho relationship between Br and OCF₃ will significantly influence the chemical shifts of these and adjacent carbons. |
The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), which is another key identifier.
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous identification of this compound isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry confirms the elemental composition and the presence of bromine, and IR spectroscopy identifies the core functional groups, it is the fine details within NMR spectra that provide the definitive structural proof.
The combination of:
-
The unique chemical shift in ¹⁹F NMR .
-
The distinct splitting patterns and chemical shifts of the three aromatic protons in ¹H NMR .
-
The specific chemical shifts of the substituted aromatic carbons in ¹³C NMR .
...creates an undeniable spectroscopic fingerprint for each isomer. By carefully analyzing and cross-correlating data from these techniques, researchers can confidently assign the correct structure, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Spectrum: Esters [quimicaorganica.org]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, pivotal for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are fundamental in pharmaceuticals and material sciences.[1][2] The success of this reaction is profoundly influenced by the choice of the palladium catalyst. This guide offers an in-depth, objective comparison of the efficacy of various palladium catalysts, supported by experimental data, to assist researchers in making informed decisions for their synthetic challenges.
The Engine of Synthesis: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base.[3][4] The catalytic cycle, a beautifully orchestrated sequence of chemical transformations, is central to understanding catalyst efficacy. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (R') to the Pd(II) complex, displacing the halide.[1][5]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are expelled as the final product (R-R'), regenerating the Pd(0) catalyst to re-enter the cycle.[3]
The efficiency of a palladium catalyst is determined by how effectively it facilitates each step of this cycle. The choice of ligands attached to the palladium center plays a crucial role in modulating the catalyst's electronic and steric properties, thereby influencing its activity and stability.[6][7]
A Deep Dive into Palladium Catalyst Classes
Palladium catalysts for Suzuki coupling can be broadly categorized into three main classes, each with distinct characteristics and applications.[8]
Palladium-Phosphine Catalysts: The Workhorses
These are the most established class of catalysts for Suzuki coupling. The properties of the phosphine ligand can be extensively modified to optimize catalytic performance.[8]
-
Traditional Phosphines (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile catalyst.[8] While effective for many applications, it may require higher temperatures and catalyst loadings for more challenging substrates.
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective for coupling difficult substrates, including sterically hindered and electron-rich aryl chlorides.[8][7] These ligands promote faster rates of oxidative addition and reductive elimination.[7] Catalyst systems like Pd(OAc)₂ combined with these specialized phosphines offer high activity under relatively mild conditions.[9]
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: The Efficiency Champions
NHC ligands have risen to prominence due to their strong σ-donating ability, which forms a highly stable bond with the palladium center.[8] This stability often leads to higher turnover numbers (TONs) and turnover frequencies (TOFs), making them exceptionally efficient.[8]
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) type catalysts are particularly effective for heteroaryl couplings, offering high stability and activity.[10]
-
IMes and SIMes: NHC ligands like IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its saturated counterpart SIMes are commonly used. In-situ generation of the carbene ligand from its imidazolium salt can simplify the experimental procedure and improve yields.[5]
Palladacycles: The Robust Pre-catalysts
Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond.[4][11] They are often air- and moisture-stable, which simplifies handling and makes them suitable for industrial applications.[4][12]
-
Herrmann's Catalyst: This is a well-known palladacycle that exhibits high thermal stability and catalytic activity.[10]
-
Imine- and Oxime-Based Palladacycles: These have shown considerable promise, with some variants demonstrating extremely high turnover numbers, exceeding 10⁵ for non-activated aryl bromides.[11] They are particularly advantageous for large-scale syntheses due to their robustness and efficiency.[10][12]
Performance Comparison: A Data-Driven Analysis
The efficacy of a palladium catalyst is highly dependent on the specific substrates and reaction conditions.[13][14] The following tables provide a comparative overview of different catalytic systems for the Suzuki coupling of various substrates.
Table 1: Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid [15][16]
| Catalyst System | Ligand:Metal Ratio | Yield (%) |
| Pd(OAc)₂ / XPhos (in-situ) | 0.8 : 1 | 44 |
| Pd(OAc)₂ / XPhos (in-situ) | 1.2 : 1 | 84 |
| Allyl-based precatalyst | 1 : 1 | ~70-90 (consistent) |
This data highlights that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the yield. Well-defined precatalysts often show more consistent performance.[15]
Table 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [10]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
This comparison demonstrates the superior efficiency of modern catalyst systems. The Pd-NHC catalyst (PEPPSI-IPr) achieves a higher yield in a shorter time with a significantly lower catalyst loading, resulting in a much higher turnover number.[10]
Table 3: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [13]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 78 |
This data illustrates the impact of reaction conditions. The use of microwave irradiation can dramatically reduce the reaction time while improving the yield.[13]
Experimental Protocols: A Guide to Reproducible Results
Detailed and validated methodologies are essential for achieving reliable and reproducible outcomes.
General Experimental Workflow
The following diagram outlines a generalized workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction for catalyst comparison.
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid using Pd(PPh₃)₄[6]
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes).
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.[8]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[8]
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine.[8]
Protocol 2: Suzuki Coupling of 2-Chlorothiophene with Phenylboronic Acid using a Pd-NHC Catalyst[6]
Materials:
-
2-Chlorothiophene (1.0 mmol, 118.5 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
[Pd(IMes)(allyl)Cl] (0.01 mmol, 4.6 mg)
-
Cesium carbonate (2.0 mmol, 652 mg)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, weigh [Pd(IMes)(allyl)Cl] and cesium carbonate into a vial.
-
In a separate vial, weigh 2-chlorothiophene and phenylboronic acid.
-
Outside the glovebox, add 1,4-dioxane to the vial containing the halide and boronic acid.
-
Transfer this solution to the vial containing the catalyst and base under an argon atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C for 4 hours.[8]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield 2-phenylthiophene.[8]
Conclusion: Selecting the Optimal Catalyst
The choice of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that significantly impacts reaction efficiency, yield, and cost-effectiveness.
-
Palladium-phosphine catalysts , especially those with bulky, electron-rich ligands, offer a versatile and powerful option for a wide range of substrates.[8][7]
-
Palladium-NHC catalysts provide exceptional efficiency, often allowing for lower catalyst loadings and shorter reaction times, making them ideal for complex and challenging couplings.[8][10]
-
Palladacycles offer robustness and ease of handling, which are advantageous for large-scale and industrial applications.[4][11][12]
Ultimately, the optimal catalyst is dependent on the specific substrates, desired reaction conditions, and economic considerations of the project.[14][17] This guide provides a foundation for researchers to navigate the diverse landscape of palladium catalysts and select the most effective system to accelerate their research and development endeavors.
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercially Available Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Abstract
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a key building block in medicinal chemistry, valued for its unique electronic and lipophilic properties imparted by the trifluoromethoxy group.[1][2] However, the synthetic complexity of such fluorinated compounds often leads to the presence of process-related impurities that can compromise the yield, purity, and safety of downstream products. This guide presents a comprehensive, multi-technique approach for the identification and quantification of impurities in commercially available samples of this reagent. We detail robust, self-validating protocols for High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By providing a causal framework for experimental choices and presenting hypothetical comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of critical starting materials.
Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. The trifluoromethoxy (-OCF3) group is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] However, these benefits are predicated on the chemical purity of the starting materials.
Impurities, even at trace levels, can have significant downstream consequences:
-
Reaction Failures: Reactive impurities can consume reagents, catalyze side reactions, or poison catalysts, leading to lower yields and complex product mixtures.
-
Altered Biological Profiles: Structurally similar impurities, such as regioisomers, may possess unintended biological activity or toxicity.
-
Regulatory Hurdles: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification and qualification of impurities in new drug substances.[3][4][5] Adhering to these guidelines from the earliest stages of development is paramount.[6][7]
The synthesis of aromatic trifluoromethyl ethers can be challenging, often involving harsh reagents and forcing conditions that can generate by-products.[1][8] Potential impurities in this compound may include unreacted starting materials, isomeric by-products from non-selective bromination, hydrolysis products, or residual solvents. This guide provides the analytical framework to rigorously assess and compare the purity of this vital reagent from various commercial sources.
A Representative Comparative Analysis of Commercial Samples
To illustrate the importance of in-house quality control, we present a hypothetical analysis of three commercial lots of this compound. The following table summarizes the findings from the orthogonal analytical methods detailed in Section 3.0. This data underscores the variability that can exist between suppliers and even between batches from the same supplier.
| Parameter | Supplier A (Lot #A1) | Supplier B (Lot #B1) | Supplier C (Lot #C1) |
| Stated Purity | >98% (by GC) | 99% | >98% (by HPLC) |
| Appearance | Colorless Oil | Pale-yellow Liquid | Yellow-brown Liquid |
| Purity by qNMR (%) | 99.1 ± 0.2 | 97.5 ± 0.3 | 95.8 ± 0.4 |
| Total Impurities by HPLC (%) | 0.75 | 2.15 | 3.89 |
| Impurity 1 (Isomer, %) | 0.45 | 1.80 | 3.10 |
| Impurity 2 (Hydrolysis, %) | 0.10 | 0.15 | 0.29 |
| Impurity 3 (Starting Material, %) | <0.05 | 0.20 | 0.50 |
| Residual Solvents (GC-HS) | Toluene (150 ppm) | Dichloromethane (750 ppm) | Toluene (450 ppm) |
| Recommendation | Excellent. Suitable for all applications. | Acceptable. Use with caution in sensitive applications. | Poor. Not recommended for GMP synthesis. |
Experimental Design: An Orthogonal Analytical Strategy
A single analytical technique is rarely sufficient for comprehensive impurity profiling. An orthogonal approach, using multiple methods based on different chemical principles, provides a more complete and trustworthy picture of a sample's purity.[9] Our strategy combines the separative power of chromatography with the structural and quantitative precision of mass spectrometry and NMR.
Analytical Workflow
The following workflow ensures that all potential impurities—volatile, non-volatile, isomeric, and elemental—are detected and quantified.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Unambiguous Product Identity Confirmation Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The unambiguous confirmation of a molecule's chemical structure is the bedrock of chemical and pharmaceutical sciences. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for initial characterization, its limitations become apparent with increasing molecular complexity, where signal overlap can render spectra ambiguous and interpretation fraught with uncertainty. In the high-stakes environment of drug development and manufacturing, such ambiguity is unacceptable.
This guide provides an in-depth comparison and practical workflow for leveraging two-dimensional (2D) NMR spectroscopy to achieve irrefutable product identity confirmation. We will move beyond a simple listing of techniques to explain the causal, logical progression of experiments—from mapping proton networks to assembling the final molecular structure. This workflow is designed to be a self-validating system, generating a cohesive dataset that meets the stringent requirements for quality control and regulatory scrutiny as outlined in guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3]
The Logic of 2D NMR: A Step-Wise Approach to Structural Elucidation
Confirming a chemical identity is akin to solving a puzzle. A successful strategy involves a logical flow of experiments where each step builds upon the last, progressively revealing the complete picture. The combination of COSY, HSQC, and HMBC experiments forms the cornerstone of modern small-molecule structure elucidation by NMR.[4][5]
Caption: Logical workflow for structure confirmation using 2D NMR techniques.
Step 1: Mapping the Proton Skeleton with COSY (Correlation Spectroscopy)
Expertise & Causality: The logical starting point for any structural puzzle is to define the relationships between the most abundant and sensitive NMR-active nucleus: the proton. The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds), allowing us to trace out distinct "spin systems" or molecular fragments.[6] This is the foundational map of our molecule's proton framework.
Experimental Protocol: DQF-COSY
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is homogeneous and free of particulate matter.
-
Instrument Setup: Lock and shim the instrument on the deuterated solvent. Obtain a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).
-
Acquisition Parameters:
-
Pulse Program: Use a gradient-selected, double-quantum filtered COSY pulse sequence (e.g., gpdqfcosy). The double-quantum filter helps to select for coupled signals and provides better lineshapes near the diagonal.[7]
-
Spectral Width (F2 & F1): Set to the full width of the proton spectrum (e.g., 12 ppm).
-
Number of Scans (NS): Set to 2 or 4 for concentrated samples. Increase as needed for dilute samples, using multiples of the phase cycle.[8]
-
Acquisition Time (at): Typically ~0.2-0.3 seconds.
-
Number of Increments (F1 dimension): Set to 256-512 for good resolution in the indirect dimension.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase the spectrum. Symmetrize the spectrum if necessary, but use this function with caution as it can create artifacts.[9]
-
Step 2: Attaching Protons to the Carbon Backbone with HSQC
Expertise & Causality: Once proton spin systems are identified, the next step is to anchor them to their corresponding carbon atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive method for correlating a proton directly to its attached carbon (one-bond ¹H-¹³C correlation).[10] This experiment acts as a bridge, definitively linking the proton map (from COSY) to the carbon skeleton.
Experimental Protocol: Sensitivity-Enhanced HSQC
-
Sample & Setup: Use the same sample. Obtain a 1D ¹³C spectrum to determine the carbon spectral width.
-
Acquisition Parameters:
-
Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsp). This allows for the differentiation of CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
¹H Spectral Width (F2): Set to the proton spectral width.
-
¹³C Spectral Width (F1): Set to the carbon spectral width (e.g., 160-200 ppm).
-
Number of Scans (NS): Typically 1 to 4 scans per increment.
-
Number of Increments (F1 dimension): Set to 256 or higher for good carbon resolution.
-
One-Bond Coupling Constant (¹JCH): Set the delay to optimize for an average one-bond C-H coupling of 145 Hz. This value is a good compromise for most organic molecules.[7]
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a 2D Fourier Transform.
-
Phase and baseline correct the spectrum.
-
Step 3: Assembling the Puzzle with HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Causality: At this stage, we have defined proton fragments (COSY) and linked them to their directly attached carbons (HSQC). However, these fragments are often disconnected, separated by non-protonated atoms like quaternary carbons or heteroatoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the crucial final step, revealing correlations between protons and carbons over two to three bonds (and sometimes four).[11] These "long-range" correlations provide the links needed to piece the individual fragments together into the final, unambiguous molecular structure.
Experimental Protocol: Gradient-Selected HMBC
-
Sample & Setup: Use the same sample and instrument setup.
-
Acquisition Parameters:
-
Pulse Program: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Widths (F2 & F1): Set as in the HSQC experiment.
-
Number of Scans (NS): Typically 4 to 8 scans per increment due to the lower intensity of long-range correlations.
-
Number of Increments (F1 dimension): Set to 512 or higher for adequate resolution.
-
Long-Range Coupling Constant (ⁿJCH): Set the delay to optimize for a long-range coupling of 8-10 Hz. This is a robust value for detecting typical 2- and 3-bond correlations.
-
-
Processing:
-
Process the data in magnitude mode or power mode to ensure all correlation peaks are positive.
-
Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Performance Comparison of Key 2D NMR Techniques
The choice of experiment is dictated by the specific structural question. This table summarizes the key performance characteristics for confirming the identity of a typical small organic molecule.
| Technique | Information Obtained | Relative Sensitivity | Typical Experiment Time (Small Molecule) | Primary Application in Identity Confirmation |
| COSY | ¹H-¹H correlations through 2-3 bonds (J-coupling).[12] | High | 5 - 30 minutes | Identifying neighboring protons and tracing out molecular fragments (spin systems).[6] |
| HSQC | ¹H-¹³C correlations through one bond.[6] | Very High | 15 - 60 minutes | Unambiguously assigning protons to their directly attached carbons.[10] |
| HMBC | ¹H-¹³C correlations through 2-4 bonds.[10] | Medium | 1 - 4 hours | Connecting molecular fragments across quaternary carbons and heteroatoms to build the complete carbon skeleton.[7] |
Meeting Regulatory and Quality Standards
In the pharmaceutical industry, analytical methods must be validated to ensure they are fit for purpose, a requirement stipulated by the FDA and other regulatory bodies.[2][13] The 2D NMR workflow described here provides a powerful dataset for identity testing, which is a cornerstone of Good Manufacturing Practice (GMP).
-
Specificity: The unique pattern of cross-peaks in a set of COSY, HSQC, and HMBC spectra serves as a highly specific "fingerprint" of a molecule's covalent structure.[14][15] This is far more rigorous than comparing a single 1D spectrum.
-
Trustworthiness: The self-validating nature of the workflow provides confidence. A proposed structure must be consistent with all observed correlations across all three experiments. Any inconsistency immediately flags a potential structural misassignment.
-
Regulatory Framework: The use of NMR for identity and quantitative analysis is detailed in the USP General Chapter <761>.[1][16][17] A comprehensive 2D NMR data package provides definitive proof of identity that aligns with the principles of modern analytical procedure validation, such as those outlined in the ICH Q2(R2) and Q14 guidelines.[3][18]
Caption: Self-validating system for structural confirmation.
By systematically applying this suite of 2D NMR experiments, researchers and drug development professionals can move beyond simple spectral matching to generate a holistic and irrefutable confirmation of product identity, ensuring the quality, safety, and efficacy of their materials.
References
- 1. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 2. emerypharma.com [emerypharma.com]
- 3. fda.gov [fda.gov]
- 4. openpubglobal.com [openpubglobal.com]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fda.gov [fda.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. NIST 2D NMR ‘Fingerprinting’ Study Gives Biopharmaceutical Sector New Power to Assure High Quality Monoclonal Antibody Therapeutics | NIST [nist.gov]
- 16. uspbpep.com [uspbpep.com]
- 17. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel Compounds Derived from Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Introduction: Navigating the Cytotoxicity Landscape in Drug Discovery
In the intricate process of drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a critical gatekeeper.[1][2] Promising candidates must not only demonstrate efficacy but also a manageable safety profile. This guide provides a comparative framework for selecting and implementing robust cytotoxicity assays, tailored for researchers working with novel small molecules, particularly those derived from complex scaffolds like Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.
The presence of a bromine atom and a trifluoromethoxy group on the benzoate core suggests that derivatives may possess significant biological activity. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding interactions, while trifluoromethoxy groups are known to influence pharmacokinetic properties.[3][4][5][6] These same features, however, can also confer toxicity.[7][8][9] Therefore, a multi-faceted and mechanistically-informed approach to cytotoxicity testing is not just recommended; it is essential for a thorough evaluation. This guide moves beyond mere procedural lists to explain the causality behind experimental choices, empowering researchers to build a comprehensive and reliable cytotoxicity profile for their compounds.
The Imperative of a Multi-Assay Strategy
Caption: A multi-assay workflow for comprehensive cytotoxicity profiling.
Comparative Analysis of Foundational Cytotoxicity Assays
Choosing the right assay requires understanding its underlying principle, its strengths, and its inherent limitations. Here, we compare three foundational assays that, when used in combination, provide a robust initial assessment of cytotoxicity.
| Assay | Principle | Primary Measurement | Advantages | Limitations & Considerations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12][13] | Metabolic Activity / Mitochondrial Function | High-throughput, cost-effective, well-established, provides a quantitative measure of cell viability.[1][14] | Indirect measure of cell number; can be affected by compounds that alter mitochondrial respiration or metabolism without causing cell death; formazan crystals are insoluble and require a solubilization step.[12] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.[15][16] | Membrane Integrity / Necrosis | Direct measure of cytotoxicity; non-destructive to remaining cells (uses supernatant); high-throughput. | Insensitive to cytostatic effects or early apoptotic events where the membrane is still intact; LDH in serum-containing media can contribute to background signal.[17] |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[18] | Apoptosis Induction | High sensitivity ("glow-type" luminescence); simple "add-mix-measure" protocol; directly probes a key mechanistic pathway.[18] | Measures a specific point in the apoptotic cascade; timing of the assay is critical as caspase activity is transient; does not distinguish between apoptosis and necrosis. |
Detailed Experimental Protocols: A Self-Validating System
The trustworthiness of experimental data hinges on meticulous execution and the inclusion of appropriate controls. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay provides a quantitative measure of metabolic activity, which is often correlated with cell viability.[12]
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C with 5% CO₂.[19]
-
Compound Preparation & Treatment: Prepare a high-concentration stock of your test compound in sterile DMSO.[19] Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[19] Carefully remove the medium from the cells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[20]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[19]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Controls for a Self-Validating System:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used to deliver the compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Blank Control: Wells containing medium and MTT but no cells, to subtract background absorbance.[13]
-
-
Data Analysis:
-
Corrected Absorbance = (Absorbance of sample) - (Absorbance of blank).
-
% Viability = [(Corrected Absorbance of treated cells) / (Corrected Absorbance of vehicle control cells)] x 100.
-
Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[15]
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).
-
Supernatant Collection: Following the treatment period, centrifuge the plate at approximately 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[21]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of a substrate and a diaphorase/dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.[21]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[21] The coupled enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product.[16]
-
Stop Reaction & Data Acquisition: Add 50 µL of Stop Solution to each well and gently tap to mix.[21] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[21]
-
Controls for a Self-Validating System:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells (measures baseline cell death).
-
Maximum LDH Release: Supernatant from vehicle-treated cells that have been completely lysed with a provided Lysis Buffer (represents 100% cytotoxicity).[21]
-
No-Cell Control: Medium only (to determine background LDH activity in the culture medium).[16]
-
-
Data Analysis:
-
First, subtract the absorbance of the No-Cell Control from all other readings.
-
% Cytotoxicity = [ (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100.
-
Apoptosis Detection: Caspase-Glo® 3/7 Assay
This assay provides a sensitive measure of apoptosis by detecting the activity of key executioner caspases.[18]
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well white-walled plate (for luminescence) as described for the MTT assay. A lower cell density may be required due to the high sensitivity of the assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Controls for a Self-Validating System:
-
Untreated Control: Cells treated with medium only (represents baseline caspase activity).
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine or Doxorubicin).
-
Blank Control: Wells with medium and reagent but no cells.
-
-
Data Analysis:
-
Corrected Luminescence = (Luminescence of sample) - (Luminescence of blank).
-
Fold Increase in Caspase Activity = (Corrected Luminescence of treated cells) / (Corrected Luminescence of vehicle control cells).
-
Interpreting the Data: A Hypothetical Case Study
To illustrate how these assays work in concert, consider the hypothetical data for "Compound-TFMB-1," a novel derivative of this compound, compared against the well-characterized chemotherapeutic agent, Doxorubicin.
| Parameter | Compound-TFMB-1 | Doxorubicin (Control) | Interpretation |
| MTT IC₅₀ (48h) | 5.2 µM | 1.8 µM | Both compounds reduce metabolic viability. Compound-TFMB-1 is potent, though less so than Doxorubicin in this cell line. |
| LDH Release (% Max at 24h) | 8% at 10 µM | 12% at 5 µM | Minimal LDH release for both compounds, suggesting that at early timepoints and relevant concentrations, overt membrane rupture (necrosis) is not the primary mode of cell death. |
| Caspase-3/7 Activity (Fold Increase at 24h) | 12.5-fold at 10 µM | 9.8-fold at 5 µM | Strong, dose-dependent activation of executioner caspases by Compound-TFMB-1, indicating that it is a potent inducer of apoptosis. |
| Overall Conclusion | Compound-TFMB-1 is a potent cytotoxic agent that primarily acts by reducing metabolic activity and inducing apoptosis, with minimal induction of necrosis at early timepoints. |
This integrated analysis provides a clear, actionable profile. The data suggest that Compound-TFMB-1 warrants further investigation as a potential pro-apoptotic agent. Further studies could involve Annexin V/PI staining to confirm apoptosis and distinguish it from necrosis, and cell cycle analysis to see if the compound causes arrest at a specific phase.[22][23][24][25]
Conclusion and Future Directions
The evaluation of novel compounds derived from scaffolds like this compound demands a rigorous, multi-pronged approach to cytotoxicity testing. By moving beyond a single endpoint and integrating assays that probe metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase activity), researchers can build a comprehensive and trustworthy profile of their compound's biological effects. This strategy not only enhances the reliability of initial screening data but also provides crucial early insights into the mechanism of action, guiding future optimization and development efforts. For a deeper understanding, these foundational assays can be complemented by advanced techniques like high-content screening, which allows for the simultaneous analysis of multiple cytotoxicity parameters, further refining our understanding of a compound's impact at the cellular level.[26][27]
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
As a Senior Application Scientist, this guide provides a detailed, procedural framework for the safe and compliant disposal of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate. This document is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established safety principles for handling halogenated and fluorinated aromatic compounds.
Hazard Profile and Rationale for Specialized Disposal
This compound is a compound that demands meticulous handling due to its specific chemical structure. It combines a brominated aromatic ring with a trifluoromethoxy group, classifying it as a halogenated organic compound. Such compounds require disposal as hazardous waste to prevent environmental contamination.[1]
The immediate hazards associated with this chemical, as identified in its Safety Data Sheet (SDS), are significant and directly inform the required disposal protocols:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: Causes serious eye and skin irritation.[2]
-
Respiratory Effects: May cause respiratory irritation.[2]
These properties necessitate that all waste streams containing this compound, including pure substance, reaction mixtures, contaminated consumables, and solvent rinses, are managed to prevent human exposure and environmental release.
Core Disposal Principle: Waste Segregation
The foundational principle for managing this waste is strict segregation. Halogenated organic waste must be collected separately from non-halogenated waste.[1][3] This is because common disposal methods, particularly high-temperature incineration, are optimized differently for these two categories. Halogenated compounds produce acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF) upon combustion, which require specialized "scrubbers" in the incineration facility to neutralize them.[4] Mixing waste streams can inhibit efficient destruction and damage disposal equipment.
Decision Workflow for Waste Segregation
The following diagram outlines the critical decision-making process for correctly segregating waste containing this compound.
Caption: Waste Segregation and Collection Workflow.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe handling and disposal. All operations involving the handling of this chemical or its waste should be performed inside a certified chemical fume hood.[1]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.
-
Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use.[5]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[6]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.
Step 2: Waste Collection
Collect all waste materials contaminated with this compound.
-
Solid Waste: This includes the unused chemical, contaminated weigh boats, pipette tips, and absorbent materials from spill cleanups.
-
Liquid Waste: This includes reaction residues and mother liquors.
-
Glassware Rinsate: All glassware that has come into contact with the compound must be rinsed with a suitable solvent (e.g., acetone). This rinsate is considered hazardous and must be collected for disposal.[1] Do not dispose of rinsate down the drain.[7]
Step 3: Container Selection and Labeling
Proper containment is crucial for safe storage and transport.
-
Container Type: Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[3]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The approximate percentage of each component.
-
The date accumulation started.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[3] Ensure the exterior of the container is clean and free of contamination.[3] Do not fill the container beyond 90% capacity to allow for expansion.[3]
Step 4: Temporary On-site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.[8]
-
Preferably within secondary containment to manage any potential leaks.
Step 5: Final Disposal Arrangement
The final disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1]
-
Do Not Dispose Independently: Never attempt to dispose of this chemical through standard trash or sewer systems. Halogenated compounds are persistent and harmful to aquatic life.[9]
The Science of Destruction: High-Temperature Incineration
The most probable disposal route for this compound is high-temperature incineration. This technology is effective for breaking down robust halogenated organic molecules.[10][11] The trifluoromethoxy group (–OCF₃) is particularly stable due to the strong carbon-fluorine bonds, requiring very high temperatures (often exceeding 1,000°C) and sufficient residence time in the incinerator to ensure complete destruction.[12]
During this process, the molecule is broken down, and the bromine and fluorine atoms are converted into hydrogen bromide (HBr) and hydrogen fluoride (HF).[4] These acidic gases are then removed from the incinerator's exhaust stream by chemical "scrubbers" to prevent their release into the atmosphere. Incomplete combustion is a significant concern, as it can generate smaller, potentially hazardous fluorinated byproducts.[4][12] Therefore, disposal must be carried out in a facility specifically designed and permitted to handle such wastes.
Summary Data Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | |
| Molecular Formula | C₁₀H₈BrF₃O₃ | |
| CAS Number | 1186195-27-6 | [13] |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Skin/eye irritation, Respiratory irritation | [2] |
| Required PPE | Nitrile/Neoprene gloves, Chemical safety goggles, Lab coat | [5][6] |
| Waste Classification | Halogenated Organic Hazardous Waste | [1][3] |
| Key Disposal Step | Segregate from non-halogenated waste | [1] |
| Container | Labeled, sealed, compatible (e.g., HDPE) container | [3] |
| Final Disposal | Via institutional EHS office, likely by high-temperature incineration | [1][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ethz.ch [ethz.ch]
- 4. trinityconsultants.com [trinityconsultants.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. 1186195-27-6|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Handling Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is one such compound, a halogenated aromatic ester with significant potential in synthetic chemistry. However, its molecular structure, featuring a bromine atom and a trifluoromethoxy group, necessitates a robust and informed approach to safety. The trifluoromethoxy group, while often enhancing metabolic stability and lipophilicity in drug candidates, also influences the compound's reactivity and toxicological profile.[1][2][3]
This guide moves beyond a simple checklist. It provides a comprehensive operational framework grounded in the specific hazards of this compound, ensuring that your handling, storage, and disposal protocols are not just compliant, but fundamentally safe.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Effective personal protective equipment (PPE) selection is driven by a clear understanding of the specific risks. This compound and structurally similar compounds present a multi-faceted hazard profile. The primary risks are associated with acute toxicity and irritation upon contact.[4][5]
Here is a breakdown of its hazard classifications, which form the basis for all subsequent safety recommendations:
| Hazard Classification | GHS Code | Implication for the Researcher |
| Harmful if Swallowed | H302 | Accidental ingestion can lead to significant adverse health effects. |
| Harmful in contact with skin | H312 | The compound can be absorbed through the skin, causing systemic effects. |
| Causes skin irritation | H315 | Direct contact can cause redness, inflammation, and discomfort. |
| Causes serious eye irritation | H319 | Splashes can result in significant eye damage. |
| Harmful if inhaled | H332 | Inhalation of dust or aerosols can be toxic. |
| May cause respiratory irritation | H335 | Inhaled particles can irritate the nose, throat, and lungs. |
Source: Synthesized from Safety Data Sheets.[4][5]
These classifications dictate that we must establish barriers to prevent the chemical from entering the body through all primary routes of exposure: ingestion, skin contact, eye contact, and inhalation.
Core PPE Protocol: Your Essential Barrier
Based on the hazard analysis, a specific suite of PPE is mandatory. Merely wearing PPE is insufficient; understanding the level of protection required is critical.
Eye and Face Protection
Due to the serious eye irritation risk (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields, compliant with government standards such as NIOSH (US) or EN 166 (EU).[5][6]
-
Best Practice/High-Risk Scenarios: When handling larger quantities (>50g) or when there is a risk of splashing, a full face shield must be worn over safety glasses.[5][7] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Given the risks of skin absorption (H312) and irritation (H315), your skin must be fully protected.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[8] Always inspect gloves for tears or punctures before use.[5][6] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination.[5][6]
-
Protective Clothing: A full-length laboratory coat is the minimum requirement.[8] For operations with a higher risk of splashes or significant exposure, impervious clothing or a chemical-resistant suit is necessary.[5][6] All work clothing should be laundered separately from personal items.[4]
Respiratory Protection
The compound's potential to cause respiratory irritation (H335) and harm if inhaled (H332) makes respiratory protection a critical control measure.
-
Primary Engineering Control: All handling of this compound must, whenever possible, be conducted inside a certified chemical fume hood.[8][9] This is the most effective way to prevent inhalation exposure.
-
Secondary Respiratory Protection: In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator is required.[10] For solid particulates, a dust respirator or a particle respirator (e.g., P95 or P1) may be appropriate.[4][5]
Operational Plan: A Step-by-Step Workflow
A proactive safety plan covers the entire lifecycle of the chemical in your laboratory, from the moment it arrives to the moment it is discarded as waste.
Pre-Handling and Preparation Workflow
Before you begin work, a systematic preparation sequence minimizes risk. This involves preparing the workspace, donning PPE in the correct order, and performing a final safety check.
Caption: Pre-Handling Safety Workflow
Storage and Handling
-
Storage: Upon receipt, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[7]
-
Handling: Work in a designated area.[9] Avoid any actions that could generate dust.[4] When handling, do not eat, drink, or smoke.[4] Always wash hands thoroughly with soap and water after the procedure is complete.[4][7]
Emergency Procedures: Spills and First Aid
In the event of an accident, a swift and correct response is crucial.
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[10]
-
Carefully sweep or shovel the material into a clean, dry, sealable, and clearly labeled container for hazardous waste disposal.[4] Avoid creating dust during this process.[4]
-
Wash the spill area thoroughly with water.[4]
-
-
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush the eye with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Source: Synthesized from Safety Data Sheets.[4][5][6]
Disposal Plan: Responsible End-of-Life Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8][11] Improper disposal poses a significant environmental risk.
-
Never dispose of this chemical or its containers down the drain or in regular trash.[5][6]
-
Collect all waste material (including contaminated absorbent from spills) in a suitable, closed, and clearly labeled container.[6]
-
Consult your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures. Always adhere to local, state, and federal regulations.[7]
Chemical Waste Disposal Workflow
The disposal process is a formal, documented procedure to ensure regulatory compliance and environmental safety.
Caption: Hazardous Waste Disposal Workflow
By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize this compound in your research, unlocking its potential while ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. uakron.edu [uakron.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
